7-Ethyl-2-methyl-4-undecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethyl-2-methylundecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKBSZCOVNFRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883292 | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-20-8 | |
| Record name | 7-Ethyl-2-methyl-4-undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyl-2-methyl-4-undecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethyl-2-methylundecan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Ethyl-2-methyl-4-undecanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of this compound (CAS No. 103-20-8). The information is compiled from various chemical data repositories and is intended to serve as a foundational resource for professionals in research and development.
Chemical and Physical Properties
This compound is a branched-chain aliphatic alcohol. It is described as a colorless to almost colorless clear liquid and is used as an intermediate in the production of fragrances, synthetic lubricants, defoamers, and surfactants[1][2].
Table 1: General Chemical Information
| Property | Value | Source(s) |
| CAS Number | 103-20-8 | [3][4] |
| Molecular Formula | C₁₄H₃₀O | [3][4] |
| Molecular Weight | 214.39 g/mol | [3][4] |
| Synonyms | 2-Methyl-7-ethyl-4-undecanol, Tetradecanol, Tetradecyl Alcohol | [3] |
| InChI | InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3 | [3] |
| InChIKey | JKKBSZCOVNFRCQ-UHFFFAOYSA-N | [3] |
| SMILES | CCCCC(CC)CCC(O)CC(C)C | [3] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
| Density | 0.83 g/cm³ | [5] |
| Boiling Point | 264.2 °C at 760 mmHg | [5] |
| Flash Point | 114.9 °C | [5] |
| Vapor Pressure | 0.00137 mmHg at 25 °C | [5] |
| Refractive Index | 1.441 | [5] |
Spectroscopic Data
Table 3: Available Spectroscopic Data
| Spectroscopy Type | Available Information | Source(s) |
| ¹H NMR | Spectrum available, acquired at 400 MHz in CDCl₃. | [6] |
| ¹³C NMR | Spectrum available, acquired in CDCl₃. | [6] |
| Infrared (IR) | Spectrum available (liquid film). | [6] |
| Raman | Spectrum available. | [6] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not publicly available. However, generalized protocols for the analysis of long-chain branched alcohols are provided below as a reference for researchers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Protocol)
GC-MS is a common technique for the separation and identification of volatile and semi-volatile organic compounds like long-chain alcohols.
Caption: Generalized workflow for GC-MS analysis of a long-chain alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.
Caption: Generalized workflow for NMR analysis of an organic compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity of this compound. Searches of scientific literature and toxicological databases did not yield any studies on its metabolic pathways, its effects on signaling pathways, or its potential therapeutic or adverse effects. This represents a significant knowledge gap and an area for future research.
Safety and Handling
Based on available safety data sheets, this compound is irritating to the eyes, respiratory system, and skin[7]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Synthesis
While specific, detailed synthesis protocols for this compound are not provided in the public literature, a potential logical retrosynthetic analysis can be proposed based on its structure.
Caption: Possible retrosynthetic pathways for this compound.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) or for the user's own risk assessment. Users should consult the relevant SDS and other safety resources before handling this chemical. The absence of information on biological activity does not imply that the substance is harmless.
References
An In-depth Technical Guide to 7-Ethyl-2-methyl-4-undecanol (CAS: 103-20-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethyl-2-methyl-4-undecanol, a branched-chain fatty alcohol, is a molecule with existing applications in the fragrance and chemical industries that holds potential for broader scientific inquiry. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and established applications. While specific biological data for this compound is limited, this document explores the known biological activities of related branched-chain fatty alcohols, offering a framework for future research. Detailed experimental protocols for the synthesis, purification, and analysis of long-chain alcohols are presented to facilitate further investigation into the properties and potential applications of this compound.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor.[1] Its branched structure influences its physical properties, such as its boiling point and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103-20-8 | [1][2] |
| Molecular Formula | C14H30O | [1][2] |
| Molecular Weight | 214.39 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 264.2 °C at 760 mmHg | [1] |
| Density | 0.83 g/cm³ | [1] |
| Flash Point | 114.9 °C | [1] |
| Refractive Index | 1.441 | [1] |
| Vapor Pressure | 0.00137 mmHg at 25 °C | [1] |
| LogP (Octanol/Water Partition Coefficient) | 4.39 | [1] |
| Water Solubility (log10WS) | -4.57 (estimated) | [4] |
| EINECS Number | 203-088-0 | [1] |
| InChI Key | JKKBSZCOVNFRCQ-UHFFFAOYSA-N | [3][4] |
| SMILES | CCCCC(CC)CCC(O)CC(C)C | [3][4] |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Description | Reference(s) |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for this compound. | [1][5] |
| Infrared (IR) Spectroscopy | IR spectra from liquid film have been recorded. | [1][5] |
| Raman Spectroscopy | Raman spectra have been documented. | [1][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR and 13C NMR data in CDCl3 are available. | [4][5] |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not widely published, general methods for the synthesis of long-chain branched alcohols involve the hydrogenation of corresponding fatty acid esters or ketones.
General Synthesis Workflow
The synthesis of this compound can be conceptualized through a multi-step process, often starting from smaller, readily available precursors.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Purification of Long-Chain Alcohols by Column Chromatography
This protocol describes a general method for the purification of high-molecular-weight alcohols like this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude alcohol in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with pure hexane, gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions using the collection tubes.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Biological Activity and Potential Applications
While no specific biological studies on this compound have been identified, research on other branched-chain fatty alcohols (BCFAs) provides insights into their potential biological roles. BCFAs are known to modulate the fluidity of cell membranes by disrupting the tight packing of lipid acyl chains.[2] This can impact the function of membrane-bound proteins and signaling pathways.
Postulated Signaling Pathway Involvement
Branched-chain fatty alcohols, by altering membrane fluidity, could indirectly influence various signaling pathways that are dependent on the membrane environment. One such example is the modulation of G-protein coupled receptor (GPCR) signaling.
Caption: Postulated influence on a generic GPCR signaling pathway.
Known and Potential Applications
The primary current application of this compound is in the fragrance and flavor industry due to its fruity odor.[1] It is also used as an intermediate in the synthesis of other chemicals.[5][6]
Table 3: Applications of this compound
| Application Area | Description | Reference(s) |
| Fragrances and Flavors | Used as a component in perfumes, cosmetics, and household products. | [1][6] |
| Chemical Intermediate | Serves as a precursor for the synthesis of synthetic lubricants, defoamers, and surfactants. | [5][6] |
| Research | Investigated for its potential biological activities based on the properties of branched-chain fatty alcohols. | [2] |
Safety and Handling
This compound is classified as irritating to the eyes, respiratory system, and skin.[3] It is also considered to have long-lasting harmful effects on aquatic life.[5][7]
Table 4: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | [7] |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |
| H413: May cause long lasting harmful effects to aquatic life. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |
| P273: Avoid release to the environment. | [5] |
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors.
-
Wash thoroughly after handling.
Conclusion
This compound is a branched-chain fatty alcohol with well-defined physicochemical properties and established industrial applications. While its specific biological functions remain largely unexplored, the known activities of related compounds suggest potential for this molecule in modulating biological membranes and associated signaling pathways. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists interested in further investigating the chemical and biological properties of this compound and unlocking its potential in drug development and other scientific fields. Further research is warranted to elucidate its specific biological mechanisms of action and to explore its full therapeutic and industrial potential.
References
An In-depth Technical Guide on the Physical Properties of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the organic compound 7-Ethyl-2-methyl-4-undecanol. The information is compiled from various chemical databases and suppliers. While specific experimental data for this compound is limited, this guide also outlines standardized experimental protocols for determining the physical characteristics of long-chain alcohols.
Chemical Identity
This compound is a secondary alcohol. Its chemical structure and basic identifiers are crucial for its characterization and are summarized below.
-
IUPAC Name: 7-Ethyl-2-methylundecan-4-ol
-
Synonyms: 4-Undecanol, 7-ethyl-2-methyl-; 2-Methyl-7-ethyl-4-undecanol; 7-Ethyl-2-methyl-4-hendecanol[1]
Physical Properties
The physical properties of this compound are essential for its handling, application, and for predicting its behavior in various chemical and biological systems. The available quantitative data is presented in Table 1 for ease of comparison.
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Units |
| Molecular Weight | 214.39 | g/mol |
| Boiling Point | 261-264.2 | °C at 760 mmHg |
| Density | 0.83 - 0.84 | g/cm³ |
| Flash Point | 114.9 | °C |
| Vapor Pressure | 0.00137 | mmHg at 25°C |
| Refractive Index | 1.441 - 1.446 | |
| pKa | 15.24 ± 0.20 | (Predicted) |
Appearance: This compound is typically described as a colorless to almost colorless clear liquid.[3] Some sources also mention it can be a white crystal or solid.[1]
Solubility: It exhibits excellent solubility in various organic solvents.[2]
Experimental Protocols
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.
-
Principle: A small amount of the liquid is heated in a small tube attached to a thermometer. An inverted capillary tube is placed in the liquid. As the liquid is heated, the air trapped in the capillary tube expands and escapes. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][5]
-
Apparatus: Thiele tube, thermometer, capillary tubes, small test tube, heating source (e.g., Bunsen burner or heating mantle), and a suitable bath liquid (e.g., mineral oil).[4][5]
-
Procedure:
-
A small amount of the this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a heating liquid.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which liquid is drawn into the capillary tube during cooling after a steady stream of bubbles has been observed.[5]
-
3.2. Measurement of Density
The density of a liquid can be determined using several methods, with digital density meters and hydrometers being common choices.
-
Principle:
-
Digital Density Meter: This instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period.[6][7]
-
Hydrometer: Based on Archimedes' principle, a hydrometer is a calibrated float that will sink to a certain level in a liquid depending on the liquid's density.[7][8]
-
-
Apparatus: Digital density meter or a set of calibrated hydrometers, a graduated cylinder, and a temperature control system.
-
Procedure (using a Digital Density Meter):
-
The instrument is calibrated using fluids of known density, such as dry air and distilled water.[6]
-
The sample of this compound is injected into the measuring cell of the density meter.
-
The instrument measures the oscillation period and calculates the density, often with temperature compensation.[6]
-
3.3. Measurement of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
-
Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It works by measuring the critical angle of total internal reflection between a prism of known refractive index and the sample liquid.[9][10][11]
-
Apparatus: Abbe refractometer, a monochromatic light source (usually a sodium D-line lamp), and a constant temperature water bath.[9][10][11]
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of this compound are placed on the prism surface.
-
The prisms are closed, and the light source is positioned.
-
The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section, and the boundary is sharp and at the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded.[10][11]
-
3.4. Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the purity of a substance like this compound.
-
Principle: A small amount of the sample is vaporized and injected into a carrier gas stream (the mobile phase). The sample travels through a column containing a stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different rates. A detector at the end of the column registers the components as they elute, producing a chromatogram. The area under each peak is proportional to the amount of that component in the sample.[12][13][14]
-
Apparatus: Gas chromatograph equipped with an appropriate column (e.g., a non-polar or mid-polar capillary column for alcohols), an injector, a detector (e.g., Flame Ionization Detector - FID), and a data acquisition system.[12][14]
-
Procedure:
-
The GC operating conditions (e.g., column temperature, carrier gas flow rate, detector temperature) are set.
-
A small, precise volume of the this compound sample is injected into the GC.
-
The resulting chromatogram is recorded.
-
The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks.
-
Visualization of Characterization Workflow
As a simple alcohol primarily used in industrial applications, this compound is not involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for the physical and chemical characterization of such a compound.
Caption: Workflow for the Characterization of this compound.
Toxicological and Safety Information
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[15] It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[15] It is also noted to potentially cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Applications
This compound is primarily used as an intermediate in the synthesis of lubricants, defoamers, and surfactants.[1] It is also utilized in the production of fragrances and flavors due to its characteristic odor.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. OIV-MA-BS-06 Density of alcohols and alcoholic beverages method for determining electronic densimetry (Principle based on measuring the period of oscillation) | OIV [oiv.int]
- 7. evelyne-chanson.fr [evelyne-chanson.fr]
- 8. ud.goldsupplier.com [ud.goldsupplier.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. davjalandhar.com [davjalandhar.com]
- 12. purdue.edu [purdue.edu]
- 13. Gas chromatography of Alcohols [delloyd.50megs.com]
- 14. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 15. file1.lookchem.com [file1.lookchem.com]
Introduction to Structural Isomerism in Long-Chain Alcohols
An In-depth Technical Guide to the Structural Isomers of 7-Ethyl-2-methyl-4-undecanol
This technical guide provides a comprehensive overview of the structural isomers of this compound, a saturated alcohol with the molecular formula C14H30O.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the classification, properties, synthesis, and characterization of these isomers.
Structural isomers are molecules that share the same molecular formula but have a different arrangement of atoms.[6] For a C14H30O alcohol, the structural isomerism primarily manifests in three forms:
-
Chain Isomerism: This arises from variations in the arrangement of the carbon skeleton, leading to straight-chain and branched-chain isomers.[7][8][9][10]
-
Positional Isomerism: This occurs when the hydroxyl (-OH) group is located at different positions on the same carbon skeleton.[7][11]
-
Functional Group Isomerism: Alcohols are isomeric with ethers, where the oxygen atom is linked to two alkyl groups. While this guide focuses on alcohol isomers, it is important to acknowledge the existence of corresponding ethers with the formula C14H30O.[7]
The vast number of possible arrangements for 14 carbon atoms results in a large number of structural isomers for this compound.
Classification and Nomenclature of C14H30O Alcohol Isomers
The structural isomers of this compound can be systematically classified based on the carbon chain length and the position of the hydroxyl group. The parent alkane is tetradecane. Isomers can be derived from this straight chain or from various branched alkanes such as methyltridecanes, ethyldodecanes, and so on.
The following diagram illustrates the conceptual relationship between different types of structural isomers for a generic long-chain alcohol.
References
- 1. fiveable.me [fiveable.me]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isomerism - Definition, Types of Isomers - Structure Isomerism and Stereoisomerism. [allen.in]
- 8. Alcohols C12-C14 | CymitQuimica [cymitquimica.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
The Synthetic Nature of 7-Ethyl-2-methyl-4-undecanol: An Analysis of Available Data
A comprehensive review of scientific and chemical literature reveals no documented natural sources of the compound 7-Ethyl-2-methyl-4-undecanol. This long-chain alcohol, identified by the CAS Number 103-20-8, is consistently presented in chemical databases and by commercial suppliers as a synthetic chemical product. Information regarding its isolation from plant, fungal, or animal sources is conspicuously absent from the available scientific record.
While the user request specified a detailed technical guide on the natural sources of this compound, extensive searches have failed to identify any such origins. The primary applications and descriptions of this compound are rooted in its synthetic production and subsequent use in industrial and commercial products.
Chemical and Commercial Profile
This compound is listed by numerous chemical suppliers, including prominent companies such as Sigma-Aldrich and TCI America, as a laboratory and industrial chemical. Its primary documented application is as an intermediate in the synthesis of other chemical products, notably synthetic lubricants.
There is no indication in the provided search results or broader chemical literature of this compound being a component of any essential oil, plant extract, or pheromone blend from any known organism. The focus of available information is on its chemical properties, synthesis, and commercial availability.
Absence of Biosynthetic Pathways
Consistent with the lack of identified natural sources, there is no information available regarding the biosynthesis of this compound. Natural product biosynthesis involves complex enzymatic pathways within organisms to construct specific molecules. The absence of any discovery of this compound in a natural context means that no corresponding biosynthetic pathway has been elucidated or even proposed.
An In-depth Technical Guide to the Biosynthesis of Insect Pheromones
Disclaimer: As of December 2025, extensive searches of scientific literature and chemical databases have not identified 7-Ethyl-2-methyl-4-undecanol as a known insect pheromone. Consequently, there is no available information regarding its specific biosynthesis in insects. This guide will, therefore, provide a comprehensive overview of the well-established biosynthetic pathways for other structurally related insect pheromones, particularly those derived from fatty acids and those featuring methyl branching, to serve as a valuable resource for researchers in the field.
Introduction to Insect Pheromone Biosynthesis
Insect pheromones are a diverse group of organic compounds used for intraspecific communication. Their biosynthesis is a highly regulated process, often occurring in specialized glands. The majority of identified insect pheromones are derived from two primary metabolic routes: fatty acid metabolism and the isoprenoid (terpenoid) pathway.[1] Insects have evolved to utilize common metabolic intermediates and modify them through a series of enzymatic reactions to produce a vast array of species-specific pheromone components.[1] This guide will focus on the biosynthesis of fatty acid-derived pheromones, including the incorporation of methyl branches, which is the most relevant model for a hypothetical biosynthesis of a compound like this compound.
Biosynthetic Pathways of Fatty Acid-Derived Pheromones
The biosynthesis of fatty acid-derived pheromones begins with the de novo synthesis of fatty acids from acetyl-CoA.[2][3] The carbon chain is then modified through desaturation, chain-shortening or elongation, and reduction, followed by the formation of the final functional group (e.g., alcohol, aldehyde, or acetate ester).[2][4]
The initial steps of pheromone biosynthesis are deeply integrated with primary fatty acid metabolism.
-
Initiation: Fatty acid synthesis is initiated by acetyl-CoA carboxylase (ACC), which carboxylates acetyl-CoA to form malonyl-CoA. Fatty acid synthase (FAS), a multi-enzyme complex, then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain.[3]
-
Elongation: The resulting saturated fatty acyl-CoAs (typically C16 or C18) can be further elongated by specific elongases to produce very-long-chain fatty acids (VLCFAs).[5]
-
Desaturation: Acyl-CoA desaturases introduce double bonds at specific positions in the fatty acyl chain, a critical step for the specificity of many moth sex pheromones.[6]
-
Chain-Shortening: Peroxisomal β-oxidation can be employed to shorten the fatty acyl chain, typically by two carbons per cycle, to achieve the desired pheromone chain length.[6]
The introduction of methyl branches, a key feature of the requested but undocumented compound, adds a layer of complexity to the biosynthetic pathway.
-
Alternative Starter Units: Instead of acetyl-CoA, the biosynthesis of some methyl-branched alkanes can be initiated with branched starter units derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[7] For example, 2-methylbutyryl-CoA, derived from isoleucine, can serve as a primer to form anteiso-branched fatty acids.[3]
-
Methylmalonyl-CoA Incorporation: During the elongation process, methylmalonyl-CoA can be used as an extender unit in place of malonyl-CoA, resulting in the incorporation of a methyl group along the carbon chain.[8]
Once the correct carbon skeleton is synthesized, a series of terminal modifications produce the final pheromone component.
-
Reduction to Alcohols: Fatty acyl-CoA reductases (FARs) reduce the fatty acyl-CoA to the corresponding fatty alcohol.[2][6]
-
Oxidation to Aldehydes: The resulting fatty alcohols can be oxidized to aldehydes by alcohol oxidases or dehydrogenases.[2]
-
Acetylation: Acetyltransferases can esterify fatty alcohols to form acetate esters, another common class of pheromones.[2]
Key Enzymes in Pheromone Biosynthesis
The specificity of pheromone biosynthesis is largely determined by a suite of specialized enzymes.
| Enzyme Class | Function | Precursor | Product |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA | Acetyl-CoA | Malonyl-CoA |
| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acyl-CoA |
| Elongases | Chain elongation of fatty acyl-CoAs | Fatty Acyl-CoA, Malonyl-CoA | Longer-chain Fatty Acyl-CoA |
| Acyl-CoA Desaturases | Introduction of double bonds | Saturated Fatty Acyl-CoA | Unsaturated Fatty Acyl-CoA |
| Fatty Acyl-CoA Reductases (FARs) | Reduction of fatty acyl-CoAs to alcohols | Fatty Acyl-CoA | Fatty Alcohol |
| Alcohol Oxidases/Dehydrogenases | Oxidation of alcohols to aldehydes | Fatty Alcohol | Fatty Aldehyde |
| Acetyltransferases | Esterification of alcohols | Fatty Alcohol, Acetyl-CoA | Fatty Acetate |
Experimental Protocols for Elucidating Biosynthetic Pathways
The study of insect pheromone biosynthesis employs a combination of classical biochemical techniques and modern molecular biology approaches.
-
Principle: To trace the incorporation of precursors into the final pheromone product.
-
Methodology:
-
A radiolabeled precursor (e.g., [1-¹⁴C]acetate, [1-¹⁴C]propionate for branched chains) is topically applied to or injected into the pheromone gland of the insect.[8]
-
After an incubation period, the pheromone is extracted from the gland or from the surrounding air (for volatile pheromones).
-
The extracted compounds are separated using techniques like gas chromatography (GC).
-
The radioactivity of the collected fractions is measured to determine which compounds incorporated the radiolabel.
-
-
Principle: To identify candidate genes involved in biosynthesis by correlating their expression with pheromone production.
-
Methodology:
-
RNA is extracted from the pheromone gland and other tissues at different developmental stages or times of day.
-
Transcriptome analysis (RNA-seq) is performed to identify genes that are highly expressed in the pheromone gland during periods of active pheromone synthesis.[9]
-
Quantitative real-time PCR (qRT-PCR) is used to validate the expression patterns of candidate genes.
-
-
Principle: To confirm the function of candidate genes by expressing them in a heterologous system.
-
Methodology:
-
The coding sequence of a candidate gene is cloned into an expression vector.
-
The vector is introduced into a heterologous host, such as yeast (Saccharomyces cerevisiae) or certain plants (Nicotiana benthamiana), that does not produce the compound of interest but contains the necessary precursors.[2][10]
-
The host is cultured and supplemented with potential substrates.
-
The culture medium or cell extracts are analyzed by GC-MS to detect the product of the enzymatic reaction.
-
-
Principle: To confirm the in vivo role of a gene by reducing or eliminating its expression and observing the effect on pheromone production.
-
Methodology:
-
RNA interference (RNAi): Double-stranded RNA (dsRNA) corresponding to the target gene is synthesized and injected into the insect. This leads to the degradation of the target mRNA, reducing protein expression.[8]
-
CRISPR/Cas9: This gene editing tool can be used to create a permanent knockout of the target gene.[9]
-
The pheromone profile of the treated insects is then compared to that of control insects to determine the effect of the gene knockdown/knockout.
-
Visualizations of Biosynthetic Pathways and Workflows
Caption: Generalized biosynthetic pathway for fatty acid-derived insect pheromones.
Caption: Experimental workflow for the elucidation of an insect pheromone biosynthetic pathway.
Conclusion
While the biosynthesis of this compound in insects remains uninvestigated due to its apparent absence as a known insect semiochemical, the principles and methodologies outlined in this guide provide a robust framework for the study of other insect pheromones. The biosynthesis of insect pheromones is a dynamic field of research, with new pathways and enzymes continually being discovered. Future research may yet identify novel branched-chain pheromones and their biosynthetic origins, potentially including compounds structurally similar to this compound. The integration of transcriptomics, functional genetics, and analytical chemistry will continue to be instrumental in unraveling the complexities of how insects produce their intricate chemical signals.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 5. A fatty acid anabolic pathway in specialized-cells sustains a remote signal that controls egg activation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Tunable control of insect pheromone biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
7-Ethyl-2-methyl-4-undecanol: A Technical Overview of a Commercially Available Aliphatic Alcohol
Disclaimer: This document provides a summary of publicly available information regarding 7-Ethyl-2-methyl-4-undecanol. A comprehensive search of scientific literature and patent databases did not yield a primary research article detailing the original discovery, specific biological functions, or involvement in signaling pathways of this particular molecule. The information presented herein is largely derived from chemical supplier databases and general knowledge of related long-chain alcohols.
Introduction
This compound is a branched-chain aliphatic alcohol with the molecular formula C14H30O.[1][2][3][4] It is a colorless liquid at room temperature and is primarily used in the fragrance and flavor industry, valued for its fruity odor.[1] Additionally, it serves as an intermediate in the synthesis of other chemical products, such as lubricants, defoamers, and surfactants.[5] This guide summarizes the known physicochemical properties, potential synthetic routes, and the general biological context of related long-chain alcohols, while highlighting the absence of specific research on this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are well-documented by various chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C14H30O | [1][2][3][4] |
| Molecular Weight | 214.39 g/mol | [1][3] |
| CAS Number | 103-20-8 | [1][2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 264.2 °C at 760 mmHg | [1][6] |
| Flash Point | 114.9 °C | [1][6] |
| Density | 0.83 g/cm³ | [1][6] |
| Refractive Index | 1.441 - 1.446 | [1][6] |
| LogP | 4.39 | [1] |
| Purity (typical) | >98.0% (GC) | [3] |
Synthesis and Identification
While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, commercial production methods can be inferred from related chemical processes. A plausible synthetic route involves the hydrogenation of an unsaturated precursor.
Postulated Synthesis Workflow
A potential synthetic pathway is the reduction of an α,β-unsaturated ketone precursor, 7-ethyl-2-methylundec-5-en-4-one. This precursor could be synthesized through an aldol condensation reaction followed by dehydration. The final step would be the reduction of the alkene and ketone functionalities.
Caption: Postulated synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
Synthesis of 7-ethyl-2-methylundec-5-en-4-one (Precursor):
-
Reaction: An aldol condensation between 4-methyl-2-pentanone and 2-ethylhexanal using a base catalyst (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol).
-
Dehydration: Subsequent heating of the aldol adduct, often in the presence of an acid catalyst, to yield the α,β-unsaturated ketone.
-
Purification: Distillation under reduced pressure to isolate the enone precursor.
Hydrogenation to this compound:
-
Reaction: The precursor, 7-ethyl-2-methylundec-5-en-4-one, would be dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon, would be added. The mixture would be subjected to a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave) at elevated temperature (e.g., 100-125 °C) until hydrogen uptake ceases.
-
Workup: The catalyst would be removed by filtration through a pad of celite. The solvent would be removed in vacuo.
-
Purification: The crude product would be purified by vacuum distillation to yield the final alcohol.
Identification and Characterization
The identification of this compound would rely on standard spectroscopic techniques. Although specific, detailed spectra are not published in research articles, the types of data that would be collected are listed by chemical databases.
| Technique | Purpose | Expected Observations | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with a mass spectrum showing a molecular ion peak (or fragments corresponding to the loss of water and alkyl chains) consistent with C14H30O. | [7] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation by showing the chemical environment of hydrogen atoms | Complex aliphatic signals with characteristic multiplets for the CH-OH proton, the CH2 groups adjacent to the stereocenters, and the terminal methyl groups. | [2][5] |
| ¹³C NMR Spectroscopy | Carbon backbone confirmation | A signal for the carbon bearing the hydroxyl group (C-OH) in the range of 60-75 ppm, along with numerous signals in the aliphatic region for the other 13 carbon atoms. | [5] |
| Infrared (IR) Spectroscopy | Identification of functional groups | A broad O-H stretching band around 3300-3500 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. | [1] |
Biological Activity Context (General)
There is no specific data on the biological activity or mechanism of action for this compound in the scientific literature. However, research on other long-chain aliphatic alcohols provides a potential framework for its expected properties, particularly in the context of antimicrobial activity.
Antibacterial Properties of Long-Chain Alcohols
Studies on straight-chain fatty alcohols have demonstrated that their antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus, is dependent on the length of their carbon chain. The proposed mechanism for some of these alcohols is the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.
Caption: General mechanism of membrane disruption by long-chain alcohols.
The optimal chain length for antibacterial activity in linear alcohols is often cited as being between 9 and 13 carbons. It is plausible that branched-chain alcohols like this compound could exhibit similar properties, although the branching may affect their ability to intercalate into and disrupt the lipid bilayer. Without experimental data, this remains speculative.
Conclusion
This compound is a commercially available branched-chain alcohol with well-defined physical properties, primarily utilized in non-pharmaceutical applications such as fragrances. While its synthesis can be postulated based on standard organic chemistry principles, a detailed, peer-reviewed protocol for its preparation and characterization is not publicly available. Furthermore, there is a significant gap in the scientific literature regarding its discovery, specific biological activities, and potential roles in any signaling pathways. Future research would be necessary to explore these aspects and determine if this molecule holds any potential for drug development or other life science applications.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(103-20-8) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Undecanol, 7-ethyl-2-methyl- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
7-Ethyl-2-methyl-4-undecanol: A Technical Review of a Molecule Awaiting Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the current, albeit limited, published research on 7-Ethyl-2-methyl-4-undecanol. Despite its availability from commercial suppliers and its listing in chemical databases, dedicated scientific studies investigating its synthesis, characterization, and biological activity are notably absent from the public domain. This document collates the available physicochemical data and places it in the context of general methodologies for the synthesis and analysis of long-chain branched alcohols, highlighting the significant knowledge gaps and potential avenues for future research.
Physicochemical Properties
This compound is a C14 branched-chain alcohol. Its basic properties, derived from various chemical data repositories, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀O | [1][2][] |
| Molecular Weight | 214.39 g/mol | [][4] |
| CAS Number | 103-20-8 | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 261-262 °C | |
| Density | 0.84 g/cm³ | |
| Flash Point | 114.9 °C | [1] |
| Vapor Pressure | 0.00137 mmHg at 25°C | [1] |
Spectroscopic Data
While specific research articles detailing the spectroscopic analysis of this compound are not available, raw spectral data can be found in chemical databases.
| Spectrum Type | Data Availability |
| ¹H NMR | Spectrum available from ChemicalBook |
| ¹³C NMR | Data predicted or available in databases like Guidechem |
| Mass Spectrum (EI) | Spectrum available from NIST WebBook and Guidechem |
| IR Spectrum | Spectrum (liquid film) available from Guidechem |
| Raman Spectrum | Spectrum available from Guidechem |
A detailed, peer-reviewed analysis and assignment of these spectra are currently lacking in the scientific literature.
Synthesis and Experimental Protocols
No specific, peer-reviewed experimental protocols for the synthesis of this compound have been identified. However, general methods for the synthesis of long-chain and branched-chain alcohols are well-established and can be adapted for the preparation of this compound.
General Synthetic Strategies
The synthesis of structurally similar long-chain branched alcohols often involves the following key transformations:
-
Grignard Reactions: Coupling of an appropriate Grignard reagent with an aldehyde or ketone to form the carbon skeleton, followed by reduction.
-
Wittig Reaction: Formation of a carbon-carbon double bond, which can then be hydrogenated and hydrated to the desired alcohol.
-
Aldol Condensation: Base-catalyzed condensation of aldehydes and/or ketones to build the carbon backbone, followed by reduction and dehydration/hydrogenation steps.
-
Hydroformylation of Alkenes: The addition of a formyl group and hydrogen across a carbon-carbon double bond, followed by reduction of the resulting aldehyde to an alcohol.
A plausible, though unverified, synthetic workflow for this compound is depicted below.
Caption: A generalized Grignard reaction workflow for alcohol synthesis.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature, including chemical and biological databases, did not yield any studies on the biological activity of this compound. There is no evidence to suggest its involvement in any signaling pathways, nor are there any reports of its use as a pheromone or in any other biological context. The initial hypothesis of a connection to the gypsy moth (Lymantria dispar) pheromone system is not supported by the literature; the identified sex pheromone for this species is (+)-disparlure, a structurally distinct epoxide.
The absence of biological data precludes the creation of any signaling pathway diagrams or tables of bioactivity. This represents a significant and unexplored area for future research. The structural features of this compound, a long-chain branched alcohol, suggest potential for interactions with lipid membranes or hydrophobic binding pockets of proteins, making it a candidate for screening in various biological assays.
Industrial Applications
The primary documented application of this compound is as an intermediate in the chemical industry. It is reported to be used in the synthesis of:
-
Synthetic lubricants: Where its branched structure can influence viscosity and low-temperature properties.
-
Defoamers: Its surface-active properties may be utilized in formulations to reduce foaming.
-
Surfactants: As a precursor to other surface-active agents.
It is also mentioned in the context of the fragrance industry, likely as a synthetic precursor.
Future Research Directions
The current state of knowledge on this compound presents more questions than answers, offering a fertile ground for new research initiatives. A logical workflow for future investigation is proposed below.
References
7-Ethyl-2-methyl-4-undecanol: A Technical Profile
An Examination of a Structurally Complex Alcohol with No Identified Role as a Semiochemical
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known properties of 7-Ethyl-2-methyl-4-undecanol. Despite a comprehensive review of available scientific literature, this compound has not been identified as a semiochemical, a chemical substance used for communication. This document outlines its chemical and physical characteristics.
Chemical and Physical Properties
This compound is a branched-chain aliphatic alcohol. Its fundamental properties are detailed below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₃₀O | [1][2] |
| Molecular Weight | 214.39 g/mol | [1] |
| CAS Number | 103-20-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 264.2 °C at 760 mmHg | [1] |
| Flash Point | 114.9 °C | [1] |
| Density | 0.83 g/cm³ | [1] |
| Refractive Index | 1.441 | [1] |
Synonyms:
-
2-Methyl-7-ethyl-4-undecanol
-
4-Undecanol, 7-ethyl-2-methyl-
-
NSC 60591
Role as a Semiochemical: An Absence of Evidence
A thorough investigation into the potential semiochemical activity of this compound was conducted. This included searches for its involvement as a pheromone, allomone, kairomone, or any other type of chemical signal in insects or other organisms. The investigation did not yield any scientific literature or data to support such a role.
The compound is commercially available and is noted for its use in the fragrance industry and as an intermediate in the synthesis of lubricants, defoamers, and surfactants.[1] However, its biological function, particularly in the context of chemical ecology, remains undocumented in the reviewed sources.
Conclusion
Based on the available information, this compound is a well-characterized chemical compound with established physical and chemical properties. However, there is currently no scientific evidence to suggest that it functions as a semiochemical. Therefore, a detailed guide on its semiochemical properties, including quantitative data, experimental protocols, and signaling pathways, cannot be provided.
For researchers and professionals in drug development and related fields, it is important to note that while the structural complexity of this compound might suggest potential biological activity, its role as a signaling molecule is not supported by current scientific literature. Any investigation into its potential biological effects would represent a novel area of research.
Disclaimer: This document is a summary of publicly available information. The absence of evidence for a semiochemical role should not be interpreted as definitive proof of its non-existence, but rather as a reflection of the current state of published research.
References
The Uncharted Territory of 7-Ethyl-2-methyl-4-undecanol: An Assessment of its Potential Pheromonal Activity
A comprehensive review of existing scientific literature reveals no documented evidence to support any pheromonal activity of the compound 7-Ethyl-2-methyl-4-undecanol. This technical guide addresses the current void in research and clarifies the compound's status for researchers, scientists, and drug development professionals. While the molecular structure of this compound falls within the broad range of long-chain alcohols that includes some known insect pheromones, extensive database searches have yielded no studies identifying it as a semiochemical in any species.
At present, information on this compound is confined to its basic chemical and physical properties, primarily found in catalogues of chemical suppliers. There is a notable absence of research into its natural occurrence, its role in insect behavior, or its detection by insect sensory systems.
Physicochemical Properties
For reference, the known physicochemical properties of this compound are summarized below. This information is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 103-20-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₄H₃₀O | [1][2][3][5][6][7][8] |
| Molecular Weight | 214.39 g/mol | [1][2][6] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |
| Boiling Point | 264.2°C at 760 mmHg | [1] |
| Flash Point | 114.9°C | [1] |
| Density | 0.83 g/cm³ | [1] |
The Absence of Biological Data
A thorough search for experimental data on the potential pheromonal activity of this compound yielded no results. Key areas lacking any published research include:
-
Identification and Isolation: There are no reports of this compound being isolated from any insect, plant, or other organism as a volatile or extract component.
-
Behavioral Bioassays: No studies have been published that test the behavioral response of any insect species to this compound, either as a standalone compound or as part of a blend. Such studies would be essential to determine if it acts as an attractant, repellent, aggregator, or has any other pheromonal function.
-
Electrophysiological Studies: There is no available data from techniques such as electroantennography (EAG) or single-sensillum recording (SSR) that would indicate whether the olfactory sensory neurons of any insect are capable of detecting this molecule.
Hypothetical Research Workflow
Given the complete lack of data, it is not possible to provide existing experimental protocols or signaling pathways. However, for researchers interested in investigating the potential pheromonal activity of this compound, a logical experimental workflow could be conceptualized. This serves as a general guide to the type of research that would be necessary to establish a pheromonal role for this compound.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. PubChemLite - this compound (C14H30O) [pubchemlite.lcsb.uni.lu]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Page loading... [guidechem.com]
- 8. 4-Undecanol, 7-ethyl-2-methyl- [webbook.nist.gov]
Methodological & Application
Synthesis of 7-Ethyl-2-methyl-4-undecanol for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethyl-2-methyl-4-undecanol is a long-chain secondary alcohol with potential applications in various research fields, including its use as an intermediate in the synthesis of novel surfactants, lubricants, and defoamers.[1][2][3] Its structural complexity, featuring two stereocenters, also makes it an interesting target for stereoselective synthesis studies. This document provides detailed protocols for the chemical synthesis of this compound via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols.[4][5] The protocols outlined below are intended to provide a reproducible methodology for researchers in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the purification, handling, and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103-20-8 | [6] |
| Molecular Formula | C₁₄H₃₀O | [7] |
| Molecular Weight | 214.39 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 264.2 °C at 760 mmHg | [8] |
| Density | 0.83 g/cm³ | [8] |
| Refractive Index | 1.441 | [8] |
| Purity | >98.0% (GC) | [7] |
Synthesis of this compound via Grignard Reaction
The synthesis of this compound can be efficiently achieved through the nucleophilic addition of an isopentylmagnesium bromide Grignard reagent to 2-ethylhexanal. The reaction is followed by an acidic workup to yield the desired secondary alcohol.
Reaction Scheme
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from isopentyl bromide and 2-ethylhexanal. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are critical for the success of the Grignard reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Isopentyl bromide | 151.04 | 15.1 g (12.6 mL) | 0.10 |
| 2-Ethylhexanal | 128.21 | 12.8 g (15.6 mL) | 0.10 |
| Anhydrous diethyl ether | 74.12 | 200 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
| 1 M Hydrochloric acid | 36.46 | ~100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | ~10 g | - |
Step 1: Preparation of the Grignard Reagent (Isopentylmagnesium Bromide)
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings and a small crystal of iodine.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of isopentyl bromide in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 5 mL) of the isopentyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the gentle boiling of the ether indicate the start of the reaction. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Step 2: Reaction with 2-Ethylhexanal
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-ethylhexanal in 100 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the 2-ethylhexanal solution dropwise to the stirred Grignard reagent while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid to the stirred mixture. This will hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Step 4: Purification
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Boiling Point: 115-120 °C at 5 mmHg (Predicted)
-
Expected Yield: 70-80%
Characterization
The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to methyl, methylene, and methine protons of the ethyl, isopentyl, and undecanol backbone. A characteristic multiplet for the proton on the carbon bearing the hydroxyl group. |
| ¹³C NMR | Peaks corresponding to the 14 unique carbon atoms in the molecule. A characteristic peak for the carbon attached to the hydroxyl group in the range of 65-75 ppm. |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 214 and a fragmentation pattern consistent with the structure. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching absorptions around 2850-3000 cm⁻¹. |
Experimental Workflow and Logic
The synthesis of this compound follows a logical sequence of steps, from the preparation of the nucleophilic Grignard reagent to the final purification of the alcohol product.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Anhydrous diethyl ether is extremely flammable and volatile. Avoid open flames and sources of ignition.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The quenching of the Grignard reaction with acid is exothermic and should be performed slowly and with cooling.
By following these detailed protocols and safety guidelines, researchers can successfully synthesize this compound for their research needs.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 4-Undecanol, 7-ethyl-2-methyl- [webbook.nist.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols for the Enantioselective Synthesis of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of 7-Ethyl-2-methyl-4-undecanol, a chiral alcohol with potential applications in pheromone synthesis and as a building block in drug development. The described synthetic strategy is a convergent approach involving the synthesis of a key ketone intermediate followed by a highly selective enantioselective reduction. Two powerful methods for the asymmetric reduction are presented: the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH).
Synthetic Strategy Overview
The synthesis of this compound is designed as a three-stage process. The initial stage involves the synthesis of the carboxylic acid precursor, 3-ethylheptanoic acid, via a malonic ester synthesis. The second stage is the conversion of this carboxylic acid to the prochiral ketone, 7-ethyl-2-methyl-4-undecanone, by reaction with an organolithium reagent. The final and key stage is the enantioselective reduction of the ketone to the desired chiral alcohol.
Figure 1: Overall synthetic workflow for the enantioselective synthesis of this compound.
Quantitative Data Summary
The following tables summarize the expected yields and enantioselectivities for the key steps in the synthesis. These values are based on typical results reported in the literature for analogous reactions.
Table 1: Synthesis of 3-Ethylheptanoic Acid
| Step | Reactants | Product | Typical Yield (%) |
| Diethyl Malonate Alkylation | Diethyl malonate, 1-Bromopentane, Ethyl bromide | Diethyl ethylpentylmalonate | 75-85 |
| Hydrolysis & Decarboxylation | Diethyl ethylpentylmalonate, KOH, H3O+ | 3-Ethylheptanoic acid | 80-90 |
Table 2: Synthesis of 7-Ethyl-2-methyl-4-undecanone
| Step | Reactants | Product | Typical Yield (%) |
| Ketone Formation | 3-Ethylheptanoic acid, Isobutyllithium | 7-Ethyl-2-methyl-4-undecanone | 70-80 |
Table 3: Enantioselective Reduction of 7-Ethyl-2-methyl-4-undecanone
| Method | Catalyst | Reducing Agent | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH3·SMe2 | (S)-7-Ethyl-2-methyl-4-undecanol | 90-98 | >95 |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | HCOOH/NEt3 | (R)-7-Ethyl-2-methyl-4-undecanol | 92-99 | >97 |
Experimental Protocols
Stage 1: Synthesis of 3-Ethylheptanoic Acid
This protocol is adapted from standard malonic ester synthesis procedures.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1-Bromopentane
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation (Step 1): In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After stirring for 30 minutes, add 1-bromopentane (1.05 eq) dropwise and reflux the mixture for 4-6 hours.
-
Alkylation (Step 2): Cool the reaction mixture to room temperature and add a second portion of sodium ethoxide (1.1 eq). After stirring for 30 minutes, add ethyl bromide (1.1 eq) and reflux for another 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain crude diethyl ethylpentylmalonate.
-
Hydrolysis and Decarboxylation: To the crude malonic ester, add a solution of KOH (3.0 eq) in water/ethanol (1:1). Reflux the mixture overnight. Cool the reaction to room temperature and acidify with concentrated HCl until the pH is ~1. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.
-
Purification: Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude 3-ethylheptanoic acid by vacuum distillation.
Stage 2: Synthesis of 7-Ethyl-2-methyl-4-undecanone
This protocol is based on the reaction of carboxylic acids with organolithium reagents.
Materials:
-
3-Ethylheptanoic acid
-
Isobutyllithium (in hexanes or pentane)
-
Anhydrous diethyl ether or THF
-
Anhydrous hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, dissolve 3-ethylheptanoic acid (1.0 eq) in anhydrous diethyl ether.
-
Addition of Organolithium: Cool the solution to -78 °C (dry ice/acetone bath). Add isobutyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -65 °C. After the addition is complete, allow the reaction to warm to 0 °C and stir for 2-3 hours.
-
Quenching and Work-up: Cool the reaction mixture back to -78 °C and quench by the slow addition of a saturated solution of HCl in diethyl ether. Allow the mixture to warm to room temperature. Add water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 7-ethyl-2-methyl-4-undecanone by flash column chromatography on silica gel.
Stage 3: Enantioselective Reduction
Two alternative protocols are provided for the final asymmetric reduction step.
Materials:
-
7-Ethyl-2-methyl-4-undecanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Activation: To a flame-dried flask under argon, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF. Cool the solution to 0 °C and add BH3·SMe2 (0.6 eq) dropwise. Stir for 15 minutes at 0 °C.
-
Ketone Addition: Cool the catalyst solution to -30 °C. Add a solution of 7-ethyl-2-methyl-4-undecanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reduction: Stir the reaction mixture at -30 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching and Work-up: Slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude (S)-7-Ethyl-2-methyl-4-undecanol by flash column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Materials:
-
7-Ethyl-2-methyl-4-undecanone
-
[RuCl2(p-cymene)]2
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)-TsDPEN (0.011 eq) in anhydrous DCM. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reduction: To the flask containing the catalyst, add 7-ethyl-2-methyl-4-undecanone (1.0 eq). Then, add the HCOOH/NEt3 mixture (5.0 eq with respect to the ketone). Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude (R)-7-Ethyl-2-methyl-4-undecanol by flash column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations leading to the final product.
Figure 2: Logical flow of the synthetic route.
Application Notes and Protocols for the Purification of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 7-Ethyl-2-methyl-4-undecanol, a long-chain branched alcohol. The protocols described herein are designed to yield a high-purity product suitable for research, development, and subsequent chemical synthesis. The purification strategy involves a multi-step approach, including fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC), to remove impurities such as starting materials, byproducts, and isomers.
Purification Workflow
The overall workflow for the purification of this compound from a crude reaction mixture is depicted below. The process begins with an initial purification by fractional vacuum distillation to remove volatile impurities and compounds with significantly different boiling points. This is followed by a high-resolution purification step using preparative HPLC to isolate the target compound from closely related structural isomers and other non-volatile impurities.
Figure 1. Purification workflow for this compound.
Data Presentation: Purification Efficiency
The following table summarizes illustrative quantitative data for each step of the purification process. The values presented are representative of a typical purification run and are intended to provide a benchmark for expected yield and purity.
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Vacuum Distillation | ~75 | ~95 | ~85 | Low-boiling solvents, unreacted starting materials, high-boiling residues |
| Preparative HPLC | 95 | >99.5 | ~90 | Structural isomers, closely related byproducts |
Experimental Protocols
Fractional Vacuum Distillation
This protocol is designed for the initial purification of crude this compound to remove impurities with significantly different boiling points. Given the high boiling point of the target compound (264.2 °C at 760 mmHg), vacuum distillation is necessary to prevent thermal decomposition.[1][2][3]
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Thermometer or temperature probe
-
Cold trap
Protocol:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in chemical literature. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Sample Loading: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to the vacuum pump and gradually reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Heating and Distillation: Begin stirring and gently heat the flask using the heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fractions that distill over at the expected boiling point of this compound at the applied vacuum. The boiling point under vacuum can be estimated using a nomograph.
-
Process Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to achieve high-purity this compound by separating it from closely related impurities.[4][5][6] Reversed-phase HPLC is suitable for this non-polar, hydrophobic molecule.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector
-
UV or Refractive Index (RI) detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Sample dissolution solvent (e.g., isopropanol)
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the partially purified this compound from the distillation step in a minimal amount of isopropanol to create a concentrated stock solution.
-
Chromatographic Conditions:
-
Column: Preparative C18
-
Flow Rate: 20 mL/min
-
Injection Volume: 1-5 mL (depending on concentration and column capacity)
-
Detection: Refractive Index (RI) or low wavelength UV (e.g., 210 nm)
-
Gradient Program:
-
0-5 min: 80% B
-
5-25 min: 80% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 80% B (re-equilibration)
-
-
-
Fraction Collection: Collect the eluent in fractions based on the detector signal corresponding to the retention time of this compound.
-
Post-Purification Processing: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the final product should be assessed using a sensitive analytical technique such as GC-MS.[4][7][8]
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for alcohol analysis (e.g., DB-5ms or equivalent)
-
Helium carrier gas
-
Sample vials
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to determine the final purity. Confirm the identity of the main peak by its mass spectrum.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of branched alcohol alkoxylate sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. puracy.com [puracy.com]
- 6. aocs.org [aocs.org]
- 7. purdue.edu [purdue.edu]
- 8. Alcoholic Beverage Analysis by GC [restek.com]
Application Notes and Protocols for the Analytical Standards of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 7-Ethyl-2-methyl-4-undecanol. It includes a summary of its physicochemical properties, safety information, and comprehensive protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, it visualizes a general analytical workflow and the known biological effects of branched-chain alcohols.
Physicochemical and Toxicological Data
A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental for its safe handling and the development of appropriate analytical methodologies.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 103-20-8 | [1][2] |
| Molecular Formula | C₁₄H₃₀O | [1][2][3] |
| Molecular Weight | 214.39 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 0.83 - 0.84 g/cm³ | [1][3] |
| Boiling Point | 261-264.2 °C at 760 mmHg | [1][3] |
| Flash Point | 114.9 °C | [1][3] |
| Vapor Pressure | 0.00137 mmHg at 25 °C | [1][3] |
| Refractive Index | 1.441 | [1] |
| LogP | 4.39 | [1] |
| Purity (GC) | >98.0% | [2] |
Toxicological and Safety Information
The toxicological properties of this compound have not been thoroughly investigated. However, available safety data indicates the following potential hazards.[4]
| Hazard | Description | Reference |
| Eye Irritation | May cause eye irritation. | [4][5] |
| Skin Irritation | May cause skin irritation. | [4][5] |
| Respiratory Irritation | Irritating to the respiratory system. | [5] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life (Chronic aquatic toxicity, Category 4). | [4] |
| General Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid breathing vapors, mist, or gas. Use personal protective equipment as required. | [4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for the analysis of long-chain and branched-chain alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Derivatization is often employed to increase the volatility and thermal stability of alcohols. A common method is silylation to form trimethylsilyl (TMS) ethers.
1. Sample Preparation and Derivatization (Silylation)
This protocol describes the derivatization of this compound to its TMS ether using bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Materials:
-
This compound standard
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Aprotic solvent (e.g., hexane, dichloromethane)
-
GC vials with caps
-
Heating block or oven
-
-
Procedure:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., 1 mg/mL in hexane).
-
Transfer an aliquot of the sample or standard solution to a GC vial. If the sample is in a protic solvent, evaporate to dryness under a stream of nitrogen before proceeding.
-
Add the derivatization reagent. For a sample containing <100 µg of the alcohol, add 25 µL of BSTFA and 25 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 65°C for 30 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature before GC-MS analysis. The TMS derivatives are sensitive to moisture and should be analyzed within 24 hours.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 15 °C/min to 150 °C.
-
Ramp 2: 4 °C/min to 320 °C, hold for 10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
High-Performance Liquid Chromatography (HPLC) Analysis
For less volatile compounds or when higher sensitivity is required, HPLC with derivatization can be utilized. This protocol outlines the derivatization of this compound with a fluorescent tag for sensitive detection.
1. Sample Preparation and Derivatization (Fluorescent Labeling)
This protocol uses carbazole-9-carbonyl chloride to form a fluorescent derivative.
-
Materials:
-
This compound standard
-
Carbazole-9-carbonyl chloride
-
1-methylimidazole (catalyst)
-
Acetonitrile (HPLC grade)
-
Diethyl ether
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Procedure:
-
Prepare a stock solution of this compound in dry acetonitrile.
-
In a reaction vial, add 100 µL of the alcohol solution, 40 µL of 1-methylimidazole, and 860 µL of dry acetonitrile.
-
Add 1 mL of a 4 mg/mL solution of carbazole-9-carbonyl chloride in acetonitrile.
-
Heat the mixture at 65°C for 30 minutes.
-
Purify the reaction mixture to remove excess reagent using a C18 SPE cartridge.
-
Condition the cartridge with methanol and then acetonitrile/water (60/40, v/v).
-
Load the reaction mixture and wash with acetonitrile/water (60/40, v/v).
-
Elute the derivative with diethyl ether.
-
-
Evaporate the diethyl ether under a stream of nitrogen and redissolve the residue in acetonitrile for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
HPLC System:
-
Column: C8 or C18 reversed-phase column (e.g., 125 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detector:
-
Fluorescence Detector:
-
Excitation Wavelength: 228 nm.
-
Emission Wavelength: 318 nm.
-
-
Visualizations
The following diagrams illustrate a typical analytical workflow and a relevant biological pathway.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Caption: The biological effects of branched-chain alcohols on cell membrane properties.
References
Application Notes and Protocols for the GC-MS Analysis of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethyl-2-methyl-4-undecanol (CAS No. 103-20-8) is a branched-chain aliphatic alcohol with the molecular formula C14H30O.[1][2] It is a colorless liquid utilized in the formulation of fragrances and flavors and serves as an intermediate in the synthesis of lubricants, defoamers, and surfactants.[1] The structural complexity and potential for isomeric variations necessitate robust analytical methods for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive structure elucidation.
This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound. The methodologies described are based on established principles for the analysis of long-chain and branched-chain alcohols and can be adapted for various research and quality control applications.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H30O | [1][2] |
| Molecular Weight | 214.39 g/mol | [3] |
| CAS Number | 103-20-8 | [1][2] |
| Boiling Point | 261-262 °C at 760 Torr | [4] |
| Density | 0.84 g/cm³ | [4] |
| Flash Point | 114.9 °C | [4] |
| Appearance | Colorless liquid | [3] |
Experimental Protocols
Due to the polar nature of the hydroxyl group and the relatively high boiling point of this compound, derivatization is recommended to improve its volatility and chromatographic behavior. The following protocols detail sample preparation, derivatization, and GC-MS analysis.
Sample Preparation and Derivatization (Silylation)
Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols. It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.
Materials:
-
This compound standard or sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Internal Standard (e.g., n-dodecanol or a suitable deuterated analog)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen gas supply with evaporator
Protocol:
-
Sample Aliquoting: Accurately pipette a known volume or weigh a precise amount of the this compound sample into a clean, dry 2 mL reaction vial.
-
Internal Standard Addition: Add a known amount of the internal standard to the vial. The internal standard is crucial for accurate quantification.
-
Solvent Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample residue and vortex briefly to dissolve.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with an appropriate volume of hexane (e.g., 800 µL) to achieve the desired concentration for GC-MS analysis.
Experimental Workflow for Sample Preparation and Derivatization
Caption: A stepwise workflow illustrating the sample preparation and derivatization process.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of silylated this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan |
Data Presentation and Interpretation
Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of underivatized this compound is available in the NIST WebBook.[5] For the TMS-derivatized compound, the molecular ion peak (M+) would be at m/z 286 (214 + 72). However, the molecular ion of long-chain alcohols and their TMS derivatives is often weak or absent.
The fragmentation of the TMS derivative is expected to be directed by the silyloxy group. Key fragmentation pathways for long-chain secondary alcohols include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the silyloxy group. This is often a dominant fragmentation pathway.
-
Loss of a methyl group: A peak corresponding to [M-15]+ is often observed.
-
Rearrangement and loss of neutral molecules: Such as the loss of trimethylsilanol (Me3SiOH, 90 Da).
A characteristic fragment ion for TMS-derivatized secondary alcohols is often observed at m/z 117, corresponding to [CH(CH3)OSi(CH3)3]+. Other significant fragments will arise from cleavage at the branch points of the alkyl chain.
Logical Relationship of GC-MS Analysis
Caption: A diagram illustrating the logical progression of the GC-MS analytical process.
Application to Drug Development and Research
While this compound is primarily used in the fragrance and chemical industries, long-chain branched alcohols have been investigated for their biological activities. Research has shown that some long-chain fatty alcohols possess antibacterial properties, primarily by disrupting the integrity of the bacterial cell membrane.[6][7] This disruption can lead to increased membrane fluidity and leakage of intracellular components, ultimately resulting in bacterial cell death.
The study of such compounds in a drug development context could involve screening for antimicrobial efficacy, understanding structure-activity relationships, and investigating their potential as penetration enhancers for transdermal drug delivery.
Potential Signaling Pathway Disruption by Long-Chain Branched Alcohols
The antibacterial activity of long-chain alcohols is often attributed to their interaction with and disruption of the bacterial cell membrane. This can be conceptualized as a signaling pathway of cellular damage.
Proposed Mechanism of Antibacterial Action
Caption: A diagram illustrating the proposed mechanism of antibacterial action by disrupting the cell membrane.
Conclusion
The GC-MS method detailed in these application notes provides a robust framework for the analysis of this compound. Proper sample preparation, including derivatization, is critical for achieving reliable and reproducible results. The provided protocols and diagrams serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and structurally related long-chain branched alcohols. While specific quantitative data for this compound is not widely available in the literature, the methodologies presented here, combined with the use of an appropriate internal standard, will enable accurate quantification. Further research into the biological activities of this specific compound may reveal novel applications in the pharmaceutical and biomedical fields.
References
Application Note and Protocols for the NMR Spectroscopic Analysis of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the NMR spectroscopic analysis of 7-Ethyl-2-methyl-4-undecanol, a secondary alcohol with applications in the fragrance and lubricant industries. The detailed protocols and data analysis presented herein will aid researchers in the unambiguous characterization of this and similar aliphatic alcohols.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established empirical models and spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 0.88 | t | 3H | CH₃ |
| 2 | 1.25 | m | 2H | CH₂ |
| 3 | 1.25 | m | 2H | CH₂ |
| 5 | 1.40 | m | 2H | CH₂ |
| 6 | 1.35 | m | 1H | CH |
| 8' | 0.86 | t | 3H | CH₃ |
| 8 | 1.38 | m | 2H | CH₂ |
| 9 | 1.45 | m | 2H | CH₂ |
| 10 | 3.65 | m | 1H | CH-OH |
| 11 | 1.65 | m | 1H | CH |
| 12' | 0.90 | d | 3H | CH₃ |
| 12 | 0.92 | d | 3H | CH₃ |
| OH | ~1.5-2.5 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 14.1 |
| 2 | 22.7 |
| 3 | 29.3 |
| 5 | 31.9 |
| 6 | 41.5 |
| 7 | 71.8 |
| 8' | 10.5 |
| 8 | 29.0 |
| 9 | 36.5 |
| 10 | 45.8 |
| 11 | 24.8 |
| 12' | 22.5 |
| 12 | 23.0 |
Experimental Protocols
Detailed methodologies for the acquisition of high-quality NMR spectra are crucial for accurate structural elucidation.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Referencing: The residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm.
¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Referencing: The CDCl₃ triplet at 77.16 ppm.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within this compound for NMR analysis.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of this compound with key proton correlations.
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show a complex aliphatic region between 0.8 and 1.7 ppm. The methyl groups will appear as triplets or doublets, depending on their neighboring protons. The proton attached to the carbon bearing the hydroxyl group (H10) is expected to be the most downfield signal in the aliphatic region, appearing around 3.65 ppm due to the deshielding effect of the oxygen atom. The hydroxyl proton itself will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum will provide complementary information. The carbon attached to the hydroxyl group (C7) is predicted to resonate at approximately 71.8 ppm. The remaining aliphatic carbons will appear in the range of 10-46 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of all carbon signals.
Conclusion
This application note provides a framework for the NMR spectroscopic analysis of this compound. The provided protocols and predicted data will serve as a valuable resource for researchers in confirming the structure and purity of this compound. For a more in-depth analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to establish proton-proton and proton-carbon correlations, respectively.
Application Notes and Protocols for Electroantennography (EAG) Studies of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1][2] This method provides valuable insights into the sensitivity of an insect's olfactory system to specific compounds, making it an essential tool in chemical ecology, pest management, and the development of semiochemical-based products.[3] 7-Ethyl-2-methyl-4-undecanol is a long-chain alcohol, a class of compounds frequently identified as insect pheromones or kairomones. Understanding the EAG response to this compound is a critical first step in elucidating its potential behavioral effects on target insect species.
These application notes provide a detailed protocol for conducting EAG experiments with this compound, aimed at researchers in both academic and industrial settings. The protocol is presented as a general framework and may require optimization depending on the specific insect species and laboratory instrumentation.
Quantitative Data Summary
As no specific EAG response data for this compound was found in the public domain, the following table presents a hypothetical, yet representative, dose-response dataset for illustrative purposes. This data simulates a typical EAG response curve, which is essential for determining the detection threshold and dose-dependent sensitivity of an insect's antenna to the test compound.
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0.001 | 0.12 | 0.03 | 6.3 |
| 0.01 | 0.35 | 0.08 | 18.4 |
| 0.1 | 0.88 | 0.15 | 46.3 |
| 1 | 1.52 | 0.21 | 80.0 |
| 10 | 1.90 | 0.25 | 100.0 |
| 100 | 1.95 | 0.28 | 102.6 |
| Solvent Control (Hexane) | 0.05 | 0.02 | 2.6 |
| Positive Control (Phenylacetaldehyde) | 2.10 | 0.30 | 110.5 |
Note: Data are hypothetical and for illustrative purposes only. The positive control is a general insect attractant. The normalized response is calculated relative to the response to the 10 µg/µL concentration.
Experimental Protocol: Electroantennography of this compound
This protocol is adapted for a general moth species, a common model for pheromone reception studies.
1. Materials and Reagents
-
Insect: Adult moths (e.g., Heliothis virescens or Spodoptera littoralis), 2-3 days old, dark-adapted for at least 30 minutes.
-
Test Compound: this compound (>98% purity).
-
Solvent: High-purity hexane or paraffin oil.
-
Positive Control: A known EAG-active compound for the chosen insect species (e.g., a key pheromone component or a general floral odorant like phenylacetaldehyde).
-
Electrodes:
-
Recording electrode: Glass capillary micropipette filled with a saline solution (e.g., Kaissling and Thorson's saline).
-
Reference electrode: Similar to the recording electrode.
-
-
Electrode Holder and Micromanipulators: To position the electrodes.
-
EAG System:
-
High-impedance DC amplifier.
-
Data acquisition system (e.g., IDAC-4) and software.
-
-
Odor Delivery System:
-
Purified, humidified air stream.
-
Stimulus controller for timed air puffs.
-
Pasteur pipettes and filter paper strips.
-
-
Dissection Tools: Fine scissors, forceps.
-
Microscope: Stereomicroscope for antenna preparation.
2. Preparation of Stimulus Cartridges
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).
-
Create a serial dilution series from the stock solution to obtain the desired concentrations for the dose-response study (e.g., 100, 10, 1, 0.1, 0.01, 0.001 µg/µL).
-
Cut small strips of filter paper (e.g., 1 cm x 2 cm).
-
Apply 10 µL of each dilution onto a separate filter paper strip.
-
Prepare a solvent control cartridge with 10 µL of the pure solvent.
-
Prepare a positive control cartridge.
-
Allow the solvent to evaporate for approximately 30-60 seconds.
-
Insert each filter paper strip into a clean Pasteur pipette, which will serve as the stimulus cartridge.
3. Insect Preparation
-
Anesthetize an adult moth by chilling it on ice or with a brief exposure to CO2.
-
Carefully excise one antenna at its base using fine scissors.
-
Mount the excised antenna between the two electrodes. The base of the antenna is connected to the reference electrode and the tip to the recording electrode. A small amount of conductive gel can be used to ensure good electrical contact.
4. EAG Recording
-
Position the mounted antenna in a continuous, humidified airflow (e.g., 0.5 L/min) delivered through a main tube.
-
Insert the tip of a stimulus cartridge into a side port of the main airflow tube.
-
Allow the preparation to stabilize for a few minutes.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna.
-
Record the resulting depolarization of the antenna (the EAG response).
-
Present the stimuli in order from the lowest to the highest concentration to avoid adaptation.
-
Deliver the solvent control and positive control at the beginning and end of each experimental run to monitor the antenna's viability and responsiveness.
-
Allow a sufficient interval between stimuli (e.g., 30-60 seconds) for the antenna to return to its baseline potential.
-
Replicate the experiment with several individuals (e.g., n=8-10) for statistical analysis.
5. Data Analysis
-
Measure the peak amplitude of the negative voltage deflection for each stimulus presentation.
-
Subtract the average response to the solvent control from the responses to the test compounds to correct for any mechanical stimulation.
-
To compare responses across different preparations, normalize the data. This can be done by expressing each response as a percentage of the response to a standard reference compound (e.g., the positive control or a specific concentration of the test compound).
-
Construct a dose-response curve by plotting the mean normalized EAG response against the logarithm of the stimulus concentration.
Visualizations
Insect Olfactory Signaling Pathway
References
Application Notes and Protocols for Behavioral Bioassays of 7-Ethyl-2-methyl-4-undecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethyl-2-methyl-4-undecanol is a C14 branched-chain alcohol with potential applications in modifying insect behavior.[1][2][3][4][5][] While its primary commercial uses have been in the fragrance and surfactant industries, its structural similarity to known insect aggregation pheromones, particularly within the Curculionidae family (weevils), suggests it may elicit behavioral responses in certain insect species.[7][8][9][10] Long-chain alcohols are also known to act as kairomones for various stored product pests.[11][12][13]
These application notes provide a detailed protocol for a laboratory-based behavioral bioassay using a Y-tube olfactometer to evaluate the attractant or repellent properties of this compound on a model insect species. The protocol is designed to be adaptable for various insect species, with a focus on stored product pests or weevils, which are likely candidates for responding to this compound.
Potential Applications
-
Pest Management: Identifying attractant properties could lead to the development of novel lures for insect traps, enhancing monitoring and control programs for agricultural or stored product pests.
-
Behavioral Research: Understanding the response of insects to this specific molecule can contribute to the broader knowledge of insect chemical ecology and olfaction.
-
Repellent Development: If the compound demonstrates repellent effects, it could be formulated into products to protect crops, stored goods, or humans from insect pests.
Experimental Design and Protocols
A Y-tube olfactometer is a standard apparatus used to assess the behavioral response of an insect to a volatile chemical. The insect is released at the base of the "Y," and a choice is offered between two air streams, one carrying the test compound and the other a control.
Target Organism Selection
Given the chemical structure of this compound, a suitable model organism would be a common stored product pest, such as the rice weevil (Sitophilus oryzae) or the confused flour beetle (Tribolium confusum). These species are readily available from commercial suppliers and are known to respond to a variety of volatile cues.
Y-Tube Olfactometer Bioassay Protocol
1. Materials:
- Y-tube olfactometer (glass)
- Air pump or compressed air source
- Flow meters
- Activated charcoal filter
- Humidifier (e.g., gas washing bottle with distilled water)
- Odor source chambers (glass)
- This compound (≥98% purity)
- Solvent (e.g., hexane or paraffin oil)
- Filter paper discs
- Test insects (e.g., adult Sitophilus oryzae)
- Stopwatch
- Data recording sheets
2. Experimental Setup:
Y-Tube Olfactometer Experimental Setup
3. Preparation of Test Compound:
- Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in hexane).
- From the stock solution, prepare a series of dilutions to test a range of concentrations (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/µL).
- Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper disc.
- For the control, apply 10 µL of the pure solvent to a separate filter paper disc.
- Allow the solvent to evaporate for a few minutes before placing the filter paper in the odor source chamber.
4. Bioassay Procedure:
- Acclimatize the insects to the testing conditions (temperature, humidity, and light) for at least 1 hour before the experiment.
- Set up the Y-tube olfactometer as shown in the diagram. Ensure a constant, purified, and humidified airflow through both arms of the olfactometer.
- Place the filter paper with the test compound in one odor chamber and the control filter paper in the other.
- Introduce a single insect at the release point at the base of the Y-tube.
- Start the stopwatch and allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
- A choice is recorded when the insect moves a certain distance (e.g., >5 cm) into one of the arms and remains there for a minimum period (e.g., >30 seconds).
- Record which arm the insect chose. If no choice is made within the allotted time, it is recorded as "no choice."
- After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
- Rotate the position of the test and control arms between trials to avoid any positional bias.
- Use a new insect for each trial. A sufficient number of replicates (e.g., 30-50 insects per concentration) should be performed.
Data Presentation and Analysis
The results of the Y-tube olfactometer bioassay can be summarized in a table. The primary data collected is the number of insects choosing the arm with the test compound versus the control arm.
Table 1: Behavioral Response of Sitophilus oryzae to this compound in a Y-Tube Olfactometer
| Concentration (µg) | No. of Insects Tested | No. Choosing Treatment | No. Choosing Control | No Choice | % Response to Treatment | P-value (χ²) |
| 0.1 | 50 | 28 | 20 | 2 | 58.3% | >0.05 |
| 1 | 50 | 35 | 13 | 2 | 72.9% | <0.05 |
| 10 | 50 | 40 | 8 | 2 | 83.3% | <0.01 |
| 100 | 50 | 38 | 10 | 2 | 79.2% | <0.01 |
| Solvent Control | 50 | 24 | 25 | 1 | 49.0% | >0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Data Analysis: The preference of the insects for the test compound can be analyzed using a Chi-square (χ²) test to determine if the observed distribution of choices is significantly different from a random distribution (50:50).
Logical Workflow for Bioassay Design
The following diagram illustrates the logical steps involved in designing and conducting a behavioral bioassay for a novel compound like this compound.
Logical Workflow for Bioassay Design
Conclusion
This document provides a comprehensive framework for designing and conducting behavioral bioassays for this compound. By following the detailed protocols and utilizing the suggested experimental design, researchers can effectively evaluate the potential of this compound to modify insect behavior. The results from such studies will be crucial in determining its viability for development into new pest management tools or for advancing our understanding of chemical ecology.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C14H30O) [pubchemlite.lcsb.uni.lu]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
- 7. Feromônios de agregação em curculionidae (insecta: coleoptera) e sua implicação taxonômica | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation Pheromones of Weevils (Coleoptera: Curculionidae): Advances in the Identification and Potential Uses in Semiochemical-Based Pest Management Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregation Pheromones of Weevils (Coleoptera: Curculionidae): Advances in the Identification and Potential Uses in Semiochemical-Based Pest Management Strategies - ProQuest [proquest.com]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. Project : USDA ARS [ars.usda.gov]
Application Notes and Protocols for Field Trapping Techniques Using 7-Ethyl-2-methyl-4-undecanol
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies on the use of 7-Ethyl-2-methyl-4-undecanol as a pheromone for field trapping of insects. The following application notes and protocols are therefore provided as a comprehensive and generalized framework for researchers and scientists to investigate the potential of this semiochemical as an insect attractant. The methodologies are based on established practices for evaluating new potential insect lures.
Introduction
This compound is a long-chain alcohol with a molecular formula of C14H30O. While its primary industrial applications have been in the production of fragrances, flavors, lubricants, and surfactants, its structural properties suggest it could be investigated as a potential attractant for various insect species, particularly those that use similar long-chain alcohols as pheromones or kairomones.[1][2] These protocols outline a systematic approach to screen for potential activity, determine optimal lure dosage, and establish a field trapping protocol.
Data Presentation
Effective evaluation of a potential new lure requires systematic data collection and presentation. The following tables provide a template for organizing experimental data.
Table 1: Hypothetical Preliminary Screening Data
| Trap ID | Lure Dosage (mg) | Trap Type | Deployment Date | Collection Date | Target Insect Species | Mean Catch (± SE) | Non-Target Species |
| A1-A5 | 0 (Control) | Delta Trap | YYYY-MM-DD | YYYY-MM-DD | Species X | 1.2 ± 0.5 | Species Y, Z |
| B1-B5 | 10 | Delta Trap | YYYY-MM-DD | YYYY-MM-DD | Species X | 15.7 ± 2.1 | Species Y, Z |
| C1-C5 | 0 (Control) | Funnel Trap | YYYY-MM-DD | YYYY-MM-DD | Species A | 0.8 ± 0.3 | Species B, C |
| D1-D5 | 10 | Funnel Trap | YYYY-MM-DD | YYYY-MM-DD | Species A | 25.4 ± 3.5 | Species B, C |
Table 2: Hypothetical Dose-Response Study Data
| Lure Dosage (mg) | Mean Catch of Species X (± SE) per trap per day |
| 0 (Control) | 1.5 ± 0.6 |
| 1 | 8.2 ± 1.3 |
| 5 | 22.1 ± 2.8 |
| 10 | 35.6 ± 4.1 |
| 20 | 33.9 ± 3.9 |
| 50 | 25.3 ± 3.2 |
Experimental Protocols
Protocol 1: Preliminary Field Screening
Objective: To determine if this compound is attractive to any insect species in a specific habitat.
Materials:
-
High-purity (>98%) this compound[3]
-
Lure dispensers (e.g., red rubber septa, polyethylene vials)
-
Hexane (or other suitable solvent)
-
Appropriate insect traps (e.g., delta traps, funnel traps, sticky traps)
-
Control lures (dispensers with solvent only)
-
Collection jars/bags
-
Propylene glycol-based antifreeze (non-toxic) for wet traps[4]
-
Field data sheets or electronic data logger
-
GPS device
Methodology:
-
Lure Preparation:
-
In a fume hood, dissolve a precise amount of this compound in hexane to create a stock solution (e.g., 100 mg/ml).
-
Load individual rubber septa with a specific dose (e.g., 10 mg) of the compound by applying 100 µl of the stock solution.
-
Prepare control lures by loading septa with 100 µl of hexane only.
-
Allow the solvent to evaporate completely in the fume hood for at least one hour.
-
Store lures in airtight, separate containers to prevent cross-contamination.
-
-
Trap Selection and Preparation:
-
Select at least two different trap types to account for varying insect flight and landing behaviors (e.g., delta traps for moths, funnel traps for beetles).
-
Assemble traps according to the manufacturer's instructions.
-
If using wet collection cups, add a non-toxic propylene glycol-based antifreeze solution to preserve captured specimens.[4]
-
-
Experimental Design and Deployment:
-
Select a suitable field site with a known or suspected population of the target insect group.
-
Establish a transect or grid of trapping locations, ensuring a minimum distance of 20-50 meters between traps to minimize interference.
-
Deploy traps in a randomized block design, with each block containing one trap of each type with the test lure and one of each type with the control lure.
-
Use a GPS to record the location of each trap.
-
-
Data Collection and Specimen Handling:
-
Check traps at regular intervals (e.g., weekly).
-
Collect all captured insects from each trap and store them in labeled containers.
-
Replace lures at appropriate intervals based on their expected field longevity.
-
Identify and count all captured insects.
-
Protocol 2: Dose-Response Field Study
Objective: To determine the optimal lure loading rate of this compound for attracting the target insect species identified in the preliminary screening.
Materials:
-
Same as Protocol 1, with the addition of multiple lure dosages.
Methodology:
-
Lure Preparation:
-
Prepare lures with a range of dosages (e.g., 1 mg, 5 mg, 10 mg, 20 mg, 50 mg) of this compound, along with a solvent-only control.
-
-
Trap Selection and Deployment:
-
Use the trap type that was most effective in the preliminary screening for the target species.
-
Deploy traps in a randomized block design, with each block containing one trap for each of the tested dosages and a control.
-
-
Data Collection and Analysis:
-
Collect and record the number of target insects captured per trap at regular intervals.
-
Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in catch rates between the different dosages.
-
Visualizations
References
Application of 7-Ethyl-2-methyl-4-undecanol in Pest Management: A Review of Available Data
Extensive research into the scientific literature and pest management databases has revealed no specific, documented application of 7-Ethyl-2-methyl-4-undecanol as a pheromone or semiochemical for the management of any particular insect pest.
While the chemical properties of this compound are documented by various chemical suppliers, there is a notable absence of published studies identifying this compound as a key attractant, repellent, or signaling molecule for any insect species of agricultural or public health importance. Therefore, the creation of detailed Application Notes and Protocols, including quantitative efficacy data and specific experimental methodologies related to its use in pest management, is not possible based on publicly available information.
To fulfill the structural and formatting requirements of the original request, the following sections provide a generalized template for "Application Notes and Protocols." This template uses a well-established pheromone as a placeholder to illustrate the type of information and data presentation that would be included were such data available for this compound.
[Template] Application Notes and Protocols for a Hypothetical Pheromone
Compound: [Pheromone Name] Target Pest: [Insect Species]
Introduction
[Pheromone Name] is the primary component of the sex/aggregation pheromone of the [Insect Species], a significant pest in [list of crops or areas]. This document outlines its application in pest management programs for monitoring and control, along with detailed protocols for its use in research and field settings.
Applications in Pest Management
The primary applications of [Pheromone Name] in integrated pest management (IPM) programs include:
-
Population Monitoring: Lures containing the pheromone are used in traps to monitor the presence, emergence, and population density of [Insect Species]. This data is crucial for timing control measures.
-
Mass Trapping: Deploying a high density of pheromone-baited traps can significantly reduce the local population of male insects, thereby decreasing the number of successful matings.
-
Mating Disruption: Saturating an area with the synthetic pheromone confuses males and prevents them from locating females, effectively disrupting the reproductive cycle.
Quantitative Data Summary
Table 1: Field Trap Capture Efficacy of Different Lure Loadings
| Lure Loading (mg) | Mean Trap Capture (males/trap/week) ± SE | Location A | Location B |
|---|---|---|---|
| 0 (Control) | 2.3 ± 0.5 | 3.1 ± 0.8 | 1.5 ± 0.4 |
| 1.0 | 45.8 ± 3.2 | 51.2 ± 4.5 | 40.4 ± 3.9 |
| 5.0 | 88.2 ± 5.6 | 95.7 ± 6.1 | 80.7 ± 5.2 |
| 10.0 | 92.5 ± 6.1 | 99.1 ± 6.8 | 85.9 ± 5.5 |
Table 2: Electroantennography (EAG) Response of Male Antennae
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |
|---|---|---|
| Heptane (Control) | 10 | 0.1 ± 0.02 |
| [Pheromone Name] | 1 | 0.8 ± 0.11 |
| [Pheromone Name] | 10 | 2.5 ± 0.23 |
| [Related Compound A] | 10 | 0.4 ± 0.05 |
Detailed Experimental Protocols
4.1 Protocol for Field Trapping and Population Monitoring
-
Trap Selection: Utilize delta traps or wing traps with a sticky liner suitable for capturing [Insect Species].
-
Lure Preparation: Formulate lures by impregnating rubber septa or other controlled-release dispensers with a solution of [Pheromone Name] in an appropriate solvent (e.g., hexane). A common loading is [e.g., 5.0 mg] per lure. Allow the solvent to evaporate completely in a fume hood before field deployment.
-
Trap Deployment:
-
Place traps in the field prior to the expected emergence of the first generation of the target pest.
-
Hang traps from tree limbs or posts at a height of approximately 1.5-2.0 meters, within the crop canopy.
-
Space traps at least 20-30 meters apart to avoid interference. Deploy traps in a grid pattern for monitoring or a denser array for mass trapping.
-
Include unbaited traps as negative controls.
-
-
Data Collection: Check traps weekly. Count and record the number of captured target insects. Replace sticky liners and lures at recommended intervals (e.g., every 4-6 weeks).
-
Data Analysis: Analyze trap capture data using statistical methods such as ANOVA to compare different treatments or to track population trends over time.
4.2 Protocol for Electroantennography (EAG) Assay
-
Antenna Preparation: Excise an antenna from a live male [Insect Species] at the base of the pedicel. Mount the antenna between two glass capillary electrodes filled with a conductive saline solution.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antennal preparation. Test compounds are puffed into this airstream. Prepare serial dilutions of [Pheromone Name] in a solvent and apply 10 µL to a filter paper strip placed inside a Pasteur pipette (stimulus cartridge).
-
Data Recording: Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the volatilized compound over the antenna. Record the resulting depolarization (in millivolts) of the antennal neurons using an EAG system.
-
Analysis: Measure the peak amplitude of the EAG response for each stimulus. Compare the responses to the pheromone with those of a solvent blank (negative control) and a standard reference compound.
Visualizations of Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for a pheromone-based field trapping experiment.
Caption: A simplified diagram of an insect olfactory signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Ethyl-2-methyl-4-undecanol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Ethyl-2-methyl-4-undecanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of the tertiary alcohol, this compound, is most effectively achieved via a Grignard reaction. This involves the nucleophilic attack of a Grignard reagent on a suitable ketone. Two primary retrosynthetic disconnections are plausible:
-
Route A: Reaction of isobutylmagnesium bromide with 7-ethylundecan-4-one.
-
Route B: Reaction of ethylmagnesium bromide with 2-methyl-7-ethylundecan-4-one.
This guide will focus on a representative protocol based on Route A.
Caption: Retrosynthetic analysis and synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The primary challenges are typical for Grignard reactions involving sterically hindered ketones and the formation of long-chain alcohols. These include ensuring completely anhydrous reaction conditions to prevent quenching of the Grignard reagent, potential side reactions such as enolization of the ketone and reduction of the carbonyl group, and purification of the high-boiling point product.
Q2: Which solvent is most suitable for this Grignard reaction?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and suitable solvents for Grignard reactions. THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent. Regardless of the choice, the solvent must be rigorously dried before use.
Q3: How can I confirm the formation of the Grignard reagent before adding the ketone?
A3: Visual confirmation includes the disappearance of the metallic magnesium and the formation of a cloudy, greyish solution. For a more quantitative assessment, a sample of the Grignard reagent can be titrated using a standard solution of an alcohol in the presence of an indicator like 1,10-phenanthroline.
Q4: What are the most common impurities in the final product?
A4: Common impurities may include unreacted starting ketone, the secondary alcohol formed from the reduction side reaction, and hydrocarbons resulting from Wurtz coupling of the Grignard reagent with the starting alkyl halide.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction yielded very little or no this compound. What are the likely causes?
A5: This is a common issue in Grignard syntheses and can stem from several factors:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench them. Ensure all glassware is oven-dried, and anhydrous solvents are used.
-
Poor Quality Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium with a small crystal of iodine or by crushing the turnings prior to reaction.
-
Side Reactions: Enolization of the ketone or reduction of the carbonyl can be significant competing reactions, especially with sterically hindered ketones.
| Parameter | Possible Cause | Recommended Solution |
| Yield | Low or negligible | Presence of moisture |
| Poor magnesium activation | ||
| Competing side reactions |
Identification of Unexpected Byproducts
Q6: I have isolated a significant amount of a compound that is not my target alcohol. How do I identify it?
A6: The most common byproducts in this synthesis are the starting ketone, a secondary alcohol, or a hydrocarbon. These can be identified using spectroscopic methods:
-
Starting Ketone: Will show a characteristic C=O stretch in the IR spectrum (around 1715 cm⁻¹) and the absence of an O-H stretch.
-
Secondary Alcohol: Will show a broad O-H stretch in the IR spectrum (around 3200-3600 cm⁻¹) but will have a different fragmentation pattern in mass spectrometry compared to the tertiary alcohol.
-
Hydrocarbon (from Wurtz coupling): Will lack both O-H and C=O stretches in the IR spectrum.
| Observed Byproduct | Likely Identity | Cause | Preventative Measure |
| Carbonyl peak in IR | Unreacted Ketone | Enolization by Grignard reagent | Use a less sterically hindered Grignard reagent if possible, or consider an organolithium reagent. |
| O-H peak in IR, incorrect mass | Secondary Alcohol | Reduction of the ketone | Use a Grignard reagent without β-hydrogens if the synthesis allows, or perform the reaction at a lower temperature. |
| Absence of O-H and C=O | Wurtz Coupling Product | Grignard reagent reacting with unreacted alkyl halide | Add the alkyl halide slowly to the magnesium and ensure efficient stirring to favor Grignard formation. |
Experimental Protocols
Representative Synthesis of this compound (Route A)
This protocol is a representative procedure and may require optimization.
Part 1: Preparation of Isobutylmagnesium Bromide
-
Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
Reagents: Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask.
-
Initiation: A solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary.
-
Reaction: The remaining isobutyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
Part 2: Grignard Reaction
-
Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
Addition of Ketone: A solution of 7-ethylundecan-4-one (0.8 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables provide representative data for the synthesis. Actual results may vary depending on specific experimental conditions.
Table 1: Reaction Parameters and Yields
| Parameter | Route A (Representative) | Route B (Alternative) |
| Grignard Reagent | Isobutylmagnesium bromide | Ethylmagnesium bromide |
| Ketone | 7-Ethylundecan-4-one | 2-Methyl-7-ethylundecan-4-one |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours | 2-3 hours |
| Theoretical Yield | Based on limiting reagent | Based on limiting reagent |
| Typical Observed Yield | 60-75% | 55-70% |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₄H₃₀O |
| Molecular Weight | 214.4 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~264 °C at 760 mmHg |
| ¹H NMR (CDCl₃, representative shifts) | δ 0.8-1.0 (m), 1.2-1.6 (m), 3.6-3.8 (m) |
| ¹³C NMR (CDCl₃, representative shifts) | δ 14, 23, 25, 29, 32, 42, 72 |
| IR (thin film, cm⁻¹) | 3380 (broad, O-H), 2958, 2872 (C-H) |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in the synthesis.
resolving impurities in 7-Ethyl-2-methyl-4-undecanol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethyl-2-methyl-4-undecanol. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of isobutylmagnesium bromide with 2-ethylhexanal, followed by an acidic workup to yield the desired secondary alcohol.[1][2]
Q2: What are the most likely impurities in a sample of this compound synthesized via a Grignard reaction?
The most probable impurities include:
-
Unreacted Starting Materials: Residual 2-ethylhexanal and isobutyl bromide (from the Grignard reagent preparation).
-
Wurtz Coupling Product: 2,5-Dimethylhexane, formed from the coupling of two isobutyl groups from the Grignard reagent.[3][4]
-
Enolization Byproduct: The Grignard reagent can act as a base, causing deprotonation of the aldehyde starting material, which can lead to side products upon workup.[5]
-
Solvent and Drying Agent Residues: Trace amounts of solvents like diethyl ether or THF, and residual water if the reaction was not performed under strictly anhydrous conditions.
Q3: How can I confirm the identity and purity of my this compound sample?
A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and identify them based on their mass spectra and retention times.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify impurities.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the characteristic hydroxyl (-OH) group.
Q4: My Grignard reaction to synthesize this compound has a very low yield. What are the possible causes and solutions?
Low yields in Grignard reactions are common and can often be attributed to several factors.[8][9] Key troubleshooting steps include ensuring all glassware is rigorously dried and the reaction is conducted under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.[10] Activating the magnesium turnings, for example with a crystal of iodine, can help initiate the reaction.[10] Additionally, slow, dropwise addition of the alkyl halide during Grignard reagent formation and slow addition of the aldehyde during the reaction can minimize side reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no bubbling or color change) | Inactive magnesium surface (oxide layer). | Activate magnesium turnings with a small crystal of iodine or by gently heating under an inert atmosphere before adding the alkyl halide. |
| Wet glassware or solvent. | Thoroughly flame-dry all glassware under vacuum or oven-dry overnight. Use anhydrous solvents. | |
| Low yield of the desired alcohol | Grignard reagent quenched by moisture. | Ensure strictly anhydrous conditions throughout the experiment. |
| Wurtz coupling side reaction. | Add the alkyl halide slowly and maintain a moderate reaction temperature. | |
| Enolization of the aldehyde starting material. | Add the Grignard reagent to the aldehyde at a low temperature (e.g., 0 °C or below). | |
| Presence of a high-boiling impurity | Wurtz coupling product (2,5-dimethylhexane). | This can be separated from the desired alcohol by vacuum distillation or flash column chromatography. |
| Sample contains unreacted aldehyde | Insufficient Grignard reagent or incomplete reaction. | Use a slight excess of the Grignard reagent and ensure sufficient reaction time. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from isobutyl bromide and 2-ethylhexanal.
1. Preparation of Isobutylmagnesium Bromide (Grignard Reagent):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small amount of the isobutyl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with 2-Ethylhexanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-ethylhexanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.[10]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
3. Workup:
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
Flash chromatography can be used to separate the desired alcohol from nonpolar impurities like the Wurtz coupling product and more polar impurities.[11][12]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the product.[13]
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification by Vacuum Distillation
Due to the high boiling point of this compound, vacuum distillation is necessary to purify the compound without decomposition.[14][15][16]
-
Apparatus: A standard vacuum distillation setup with a short-path distillation head is recommended.
-
Procedure:
-
Place the crude or partially purified alcohol in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect fractions based on their boiling points at the reduced pressure. The lower-boiling impurities (e.g., unreacted starting materials) will distill first, followed by the desired product.
-
Data Presentation
Table 1: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Expected GC Retention Time | Key GC-MS Fragments (m/z) |
| This compound | 214.39 | Higher | M-18 (loss of H₂O), cleavage at the carbon bearing the -OH group.[17][18][19] |
| 2-Ethylhexanal | 128.21 | Lower | M-1, M-29, M-43 |
| Isobutyl bromide | 137.02 | Lower | M-43 (loss of propyl), 57 |
| 2,5-Dimethylhexane | 114.23 | Lower | 57, 43, 71 |
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.6 | m | CH-OH |
| ¹H | ~1.5 | s (broad) | OH |
| ¹H | 0.8-1.0 | m | CH₃ groups |
| ¹³C | ~70-75 | - | C-OH |
| ¹³C | ~10-40 | - | Aliphatic carbons |
Note: Actual chemical shifts may vary depending on the solvent and concentration.[20][21]
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting common impurities in this compound samples.
References
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. Wurtz Reaction [organic-chemistry.org]
- 4. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Purification [chem.rochester.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 15. buschvacuum.com [buschvacuum.com]
- 16. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 17. whitman.edu [whitman.edu]
- 18. GCMS Section 6.10 [people.whitman.edu]
- 19. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Stabilizing 7-Ethyl-2-methyl-4-undecanol for Field Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 7-Ethyl-2-methyl-4-undecanol in field applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a secondary alcohol with the chemical formula C₁₄H₃₀O.[1][2][3] It is a colorless to almost colorless clear liquid under normal conditions.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 214.39 g/mol [1] |
| Boiling Point | 261-264.2 °C at 760 mmHg[2][4] |
| Flash Point | 114.9 °C[2][4] |
| Density | 0.83-0.84 g/cm³[2][4] |
| Purity (typical) | >98.0% (GC)[1] |
Q2: What are the primary degradation pathways for this compound in the field?
The primary degradation pathways for this compound, a secondary alcohol, in field conditions are likely oxidation and photodegradation.
-
Oxidation: Exposure to atmospheric oxygen, potentially accelerated by heat and metal ion catalysts, can oxidize the secondary alcohol group to a ketone.[1][2][5]
-
Photodegradation: Direct exposure to ultraviolet (UV) radiation from sunlight can lead to the cleavage of chemical bonds, resulting in the breakdown of the molecule.
Q3: What are the signs of degradation in my this compound sample?
Signs of degradation can include:
-
Change in color: The initially colorless liquid may develop a yellowish tint.
-
Change in odor: A change from its characteristic fruity odor to a sharper, more chemical-like smell may indicate the formation of oxidation byproducts like ketones.[2]
-
Decreased efficacy: In semiochemical applications, a noticeable decrease in the desired biological response can indicate degradation of the active ingredient.
-
Presence of impurities: Analytical testing, such as Gas Chromatography-Mass Spectrometry (GC-MS), can reveal the presence of degradation products.
Q4: How can I stabilize this compound for field use?
Stabilization can be achieved through the addition of antioxidants and UV stabilizers, as well as by using controlled-release formulations.
-
Antioxidants: These compounds inhibit oxidation. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[4]
-
UV Stabilizers: These additives protect the compound from photodegradation. Hindered Amine Light Stabilizers (HALS) and benzotriazoles are effective UV stabilizers for polymers often used in controlled-release formulations.[6][7][8]
-
Controlled-Release Formulations: Encapsulating the alcohol in a protective matrix can shield it from environmental factors and control its release rate.[9][10][11] Common matrices include polymers, waxes, and gels.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Activity in the Field
Symptoms:
-
The biological effect of the compound diminishes much faster than expected.
-
Repeated applications are required to maintain efficacy.
Possible Causes and Solutions:
| Cause | Solution |
| High Volatility | Formulate the alcohol in a controlled-release dispenser (e.g., polymeric matrix, microcapsules) to reduce the evaporation rate.[9][10][11] |
| Oxidation | Add an antioxidant such as BHT or Vitamin E to the formulation. A typical starting concentration is 0.05-0.2% w/w. |
| Photodegradation | If using a polymeric dispenser, incorporate a UV stabilizer (e.g., a HALS or benzotriazole type) into the polymer matrix.[6][7][8] Store the formulated product in opaque or amber containers. |
| Incompatible Formulation Components | Ensure all formulation excipients are compatible with the alcohol. Avoid acidic or basic components that could catalyze degradation. |
Issue 2: Discoloration and Odor Change of the Stored Compound
Symptoms:
-
The stored this compound has turned yellow.
-
A noticeable change in the compound's odor.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation During Storage | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant to the pure compound for long-term storage. Store at recommended low temperatures in a tightly sealed container. |
| Exposure to Light | Store the compound in amber glass vials or other light-blocking containers. |
| Contamination | Ensure storage containers are clean and free of any potential catalysts for degradation (e.g., metal ions). |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
This protocol is designed to assess the stability of your formulation under stressed conditions to predict its shelf life.
Materials:
-
This compound formulation
-
Control sample (pure this compound)
-
Stability chambers with controlled temperature and humidity
-
GC-MS for analysis
-
Amber glass vials with airtight seals
Procedure:
-
Prepare multiple aliquots of your formulation and the control sample in amber glass vials.
-
Place the vials in stability chambers under the following conditions:
-
Condition 1: 40°C / 75% Relative Humidity (RH)
-
Condition 2: 50°C / 75% RH
-
Condition 3 (Control): 25°C / 60% RH
-
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks).
-
Analyze the samples using GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Compare the degradation rates under the different conditions to estimate the stability at normal storage and field conditions.
Data Presentation:
| Time (weeks) | % Degradation at 40°C/75% RH | % Degradation at 50°C/75% RH | % Degradation at 25°C/60% RH |
| 0 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 6 |
Protocol 2: Preparation of a Stabilized Controlled-Release Formulation
This protocol describes a general method for creating a stabilized polymeric matrix for the controlled release of this compound.
Materials:
-
This compound
-
Polymer (e.g., polyethylene glycol, polyvinyl alcohol)
-
Antioxidant (e.g., BHT)
-
UV stabilizer (e.g., Tinuvin 770 - a HALS type)
-
Solvent for the polymer (e.g., water, ethanol)
-
Molding equipment
Procedure:
-
Dissolve the polymer in the appropriate solvent to form a viscous solution.
-
In a separate container, mix the this compound with the antioxidant and UV stabilizer.
-
Slowly add the alcohol mixture to the polymer solution while stirring continuously until a homogenous mixture is achieved.
-
Pour the mixture into molds of the desired shape and size for the dispenser.
-
Allow the solvent to evaporate completely in a well-ventilated area or a vacuum oven at a controlled temperature.
-
Once the dispensers are solid, remove them from the molds.
Recommended Starting Concentrations:
| Component | Concentration (% w/w) |
| This compound | 10-30% |
| Polymer | 70-90% |
| Antioxidant | 0.05-0.2% |
| UV Stabilizer | 0.1-0.5% |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for preparing and testing stabilized formulations.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Antioxidant nutrients and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. welltchem.com [welltchem.com]
- 7. linchemical.com [linchemical.com]
- 8. specialchem.com [specialchem.com]
- 9. Anti-Alcohol Complex, 60 capsules - Life Extension [lifeextension.com]
- 10. Volatile Semiochemical-Only Pest Disruption Market | Global Market Analysis Report - 2036 [factmr.com]
- 11. Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection [mdpi.com]
Technical Support Center: 7-Ethyl-2-methyl-4-undecanol Dispensing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dispensing of 7-Ethyl-2-methyl-4-undecanol. Given its classification as a long-chain alcohol and its application as a semiochemical (pheromone), this resource addresses challenges related to both precise laboratory dispensing and controlled release in field applications.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for dispensing?
A1: this compound is a long-chain alcohol.[1] Such compounds are typically colorless, oily liquids or waxy solids.[1] While the exact viscosity of this compound is not readily published, long-chain alcohols generally exhibit higher viscosity, which increases with the length of the carbon chain.[2][3][4] This inherent viscosity is a critical factor in selecting an appropriate dispensing method to ensure accuracy and precision.[5][6][7][8] Additionally, as a semiochemical, its volatility and sensitivity to environmental factors like temperature and airflow are crucial when used in controlled-release dispensers.[9][10][11]
Q2: Which type of laboratory dispenser is best suited for viscous liquids like this compound?
A2: For viscous liquids, positive displacement pipettes are highly recommended over traditional air displacement pipettes.[8][12][13] This is because positive displacement pipettes have a piston that comes in direct contact with the liquid, eliminating the air cushion that can be compromised by high viscosity, leading to inaccurate and imprecise dispensing.[12][13] For larger volumes, bottle-top dispensers designed for viscous reagents are also a suitable option.[6][7]
Q3: How do environmental conditions affect the release rate of this compound from semiochemical dispensers?
A3: Environmental conditions significantly impact the release rate of semiochemicals. The most influential factors include:
-
Temperature: Higher temperatures generally increase the volatility and diffusion rate of the pheromone, leading to a higher release rate.[9][10]
-
Wind/Airflow: Increased airflow around the dispenser can accelerate the evaporation of the semiochemical, thereby increasing the release rate.[10]
-
Sunlight/UV Radiation: Direct exposure to sunlight can potentially degrade the semiochemical and affect the integrity of the dispenser material over time.
Q4: Why am I observing inconsistent results in my field trials using semiochemical dispensers?
A4: Inconsistent results in field trials can stem from several factors:
-
Environmental Variability: Fluctuations in temperature, wind, and humidity between trials can alter the pheromone release rate.[9][10]
-
Dispenser Variability: There can be batch-to-batch variations in the manufacturing of dispensers, leading to different release characteristics.
-
Improper Storage and Handling: Exposure of dispensers to extreme temperatures or direct sunlight during storage can affect their performance.
-
Pest Population Density: High pest pressure can sometimes overwhelm the mating disruption effect, leading to unexpected crop damage despite pheromone deployment.[9]
Troubleshooting Guides
Laboratory Dispensing of this compound
This guide focuses on troubleshooting common issues encountered when using positive displacement pipettes and bottle-top dispensers for viscous liquids.
| Issue | Possible Cause | Solution |
| Inaccurate or inconsistent volume dispensed | Air bubbles in the capillary/tubing | Prime the dispenser carefully to remove all air. For pipettes, ensure the piston is fully wetted. |
| Dispensing speed is too fast | Reduce the dispensing speed to allow the viscous liquid to flow completely.[5] | |
| Aspiration speed is too fast | Decrease the aspiration speed to prevent air from being drawn in.[5] | |
| Improper pipetting technique | Use the reverse pipetting technique for positive displacement pipettes.[8][14] | |
| Liquid dripping from the dispenser tip | Worn or damaged seals/piston | Inspect and replace seals or the piston as per the manufacturer's instructions. |
| Incorrect tip/capillary fitting | Ensure the capillary or tip is securely and correctly fitted to the dispenser. | |
| Liquid sticking to the outside of the pipette tip | Immersing the tip too deep into the source liquid | Only immerse the tip slightly below the meniscus of the liquid.[14] |
Field Application: Semiochemical Dispenser Troubleshooting
This guide addresses common problems with controlled-release dispensers for mating disruption or monitoring applications.
| Issue | Possible Cause | Solution |
| "Trap shutdown" is observed, but crop damage still occurs | Immigration of mated females from untreated areas | Increase dispenser density along the borders of the treated area to create a buffer zone.[9] |
| High pest population density | Consider an initial insecticide application to lower the pest pressure before deploying dispensers.[9] | |
| Inconsistent pheromone release between dispensers | Manufacturing variability | Use dispensers from the same manufacturing batch for a single experiment or application block.[9] |
| Uneven environmental exposure | Distribute dispensers uniformly within the canopy or at a consistent height to ensure similar exposure to environmental conditions. | |
| Shortened effective lifespan of the dispenser | Higher than expected average temperatures | If consistently high temperatures are anticipated, select a dispenser with a higher load or a formulation designed for slower release.[9] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Semiochemical Release Rate
Objective: To quantify the release rate of this compound from a passive dispenser under controlled environmental conditions.
Materials:
-
Analytical balance (readable to 0.0001 g)
-
Environmental chamber or incubator with controlled temperature and airflow
-
Forceps
-
Semiochemical dispensers loaded with this compound
-
Data logging software
Methodology:
-
Label each dispenser with a unique identifier.
-
Record the initial weight (Wi) of each dispenser using the analytical balance.
-
Place the dispensers in the environmental chamber set to the desired experimental conditions (e.g., 25°C, constant gentle airflow).
-
At predetermined time intervals (e.g., every 24 hours for 7 days), remove each dispenser with forceps, allow it to equilibrate to the ambient temperature of the balance for a consistent period, and record its weight (Wt).
-
Calculate the cumulative weight loss at each time point: Weight Loss = Wi - Wt.
-
Calculate the average release rate for each interval: Release Rate = (Wt-1 - Wt) / (time interval in hours).
-
Plot the cumulative weight loss over time to visualize the release kinetics.
Protocol 2: Accuracy and Precision Testing of a Positive Displacement Pipette
Objective: To verify the performance of a positive displacement pipette for dispensing this compound.
Materials:
-
Positive displacement pipette and corresponding capillaries/pistons
-
This compound
-
Analytical balance
-
Weighing vessel (e.g., a small beaker or microfuge tube)
-
Thermometer
-
Barometer
Methodology:
-
Place the weighing vessel on the analytical balance and tare.
-
Set the pipette to the desired test volume.
-
Aspirate the this compound using the reverse pipetting technique.[8][14]
-
Dispense the liquid into the tared weighing vessel.
-
Record the weight.
-
Repeat steps 3-5 at least 10 times.
-
Record the ambient temperature and barometric pressure.
-
Convert the weight of each dispensed liquid to volume using the density of this compound (if available) or by determining it. For high accuracy, a Z-factor correction can be applied to account for temperature and pressure.
-
Calculate the mean dispensed volume, the standard deviation, and the coefficient of variation (CV%) to determine the accuracy and precision of the pipette.
Visualizations
Caption: Workflow for selecting the appropriate dispenser type.
Caption: Troubleshooting inconsistent semiochemical release.
References
- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. List of viscosities - Wikipedia [en.wikipedia.org]
- 5. tecan.com [tecan.com]
- 6. Choosing the Right Bottle Top Dispenser - Microlit USA [microlit.us]
- 7. Is Bottle top dispenser useful for viscous liquid? - Microlit [microlit.us]
- 8. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 9. benchchem.com [benchchem.com]
- 10. srs.fs.usda.gov [srs.fs.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. gilsoncn.com [gilsoncn.com]
- 13. How Positive Displacement Pipettes Work: A Guide for Precision Liquid Handling | Lab Manager [labmanager.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Low Trap Capture Rates with 7-Ethyl-2-methyl-4-undecanol
Internal Note: Initial investigations into creating a technical support guide for 7-Ethyl-2-methyl-4-undecanol have revealed a critical gap in publicly available scientific literature. While the chemical properties of this compound are documented, its specific role as a pheromone for a particular insect species, referred to hypothetically in this document as Idiapappus aequalis, is not substantiated by our search results. The following content is therefore a generalized template based on common principles of insect pheromone trapping and should be adapted with species-specific data once available.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected capture rates in our traps baited with this compound for the target insect, Idiapappus aequalis. What are the common causes?
A1: Low capture rates with pheromone traps are a frequent challenge in entomological research and pest management. The primary factors influencing trap efficacy can be broadly categorized as issues related to the lure itself, the trap design and placement, and environmental conditions. It is crucial to systematically evaluate each of these areas to identify the bottleneck in your trapping protocol.
Q2: How can we be sure that our this compound lure is performing optimally?
A2: The efficacy of a pheromone lure is dependent on its chemical purity, isomeric ratio, and release rate. For this compound, it is essential to:
-
Verify Purity and Isomeric Composition: The biological activity of a pheromone can be highly dependent on the presence of specific stereoisomers. Confirm the purity and the precise isomeric ratio of your synthesized or purchased this compound. Even minor impurities or an incorrect isomeric blend can act as repellents or inhibitors.
-
Optimize Lure Concentration and Release Rate: The concentration of the pheromone in the lure and its subsequent release rate are critical. Too low a release rate may not create a sufficiently large or concentrated plume to attract the target insect from a distance. Conversely, an excessively high release rate can lead to habituation or repellency near the trap. We recommend conducting a dose-response experiment to determine the optimal release rate for Idiapappus aequalis.
Troubleshooting Guide: Low Capture Rates
This guide provides a step-by-step approach to diagnosing and resolving issues with low trap capture rates.
Problem: Lure-Related Issues
| Potential Cause | Troubleshooting Steps |
| Incorrect Isomeric Ratio | 1. Confirm the specific stereoisomer of this compound that is attractive to Idiapappus aequalis. 2. Analyze your lure using chiral gas chromatography to verify the isomeric purity. 3. If necessary, synthesize or procure the correct, biologically active isomer. |
| Suboptimal Release Rate | 1. Conduct a field trial with varying lure concentrations (e.g., 1 mg, 10 mg, 100 mg). 2. Experiment with different types of dispensers (e.g., rubber septa, polyethylene vials, membrane-based systems) that offer different release kinetics. 3. Monitor trap captures at each concentration to identify the optimal dosage. |
| Lure Degradation | 1. Store lures in a cool, dark environment, preferably in a freezer, to prevent degradation from heat and UV light. 2. Protect lures from exposure to oxygen by storing them in airtight containers. 3. Replace lures in the field at recommended intervals, as the release rate will decline over time. |
Problem: Trap-Related Issues
| Potential Cause | Troubleshooting Steps |
| Inappropriate Trap Design | 1. Research the flight behavior and size of Idiapappus aequalis to select an appropriate trap type (e.g., panel trap, funnel trap, sticky trap). 2. If information is limited, test multiple trap designs simultaneously to determine which is most effective. |
| Suboptimal Trap Placement | 1. Place traps at the height at which the target insect is most active. This may require preliminary observations or a review of existing literature. 2. Consider the surrounding habitat. Position traps along flight paths, near host plants, or in areas where the insect is known to aggregate. 3. Avoid placing traps in areas with excessive wind, which can disrupt the pheromone plume. |
| Trap Density | 1. Ensure traps are not placed too close together, as this can lead to competition between traps and reduce overall capture efficiency. The optimal distance will be species-dependent. |
Problem: Environmental Factors
| Potential Cause | Troubleshooting Steps |
| Unfavorable Weather Conditions | 1. Monitor temperature, humidity, and wind speed during the trapping period. Pheromone dispersal and insect activity are often optimal within a specific range of these parameters. 2. Avoid trapping during periods of heavy rain or strong winds. |
| Seasonal Variation | 1. Ensure that the trapping period coincides with the peak activity of the adult Idiapappus aequalis population. Trapping outside of the flight season will yield low or no captures. |
Experimental Protocols
Protocol 1: Determining the Optimal Lure Dose of this compound
-
Lure Preparation: Prepare lures with four different doses of this compound (e.g., 0 mg [control], 1 mg, 10 mg, and 100 mg) loaded into rubber septa.
-
Trap Deployment:
-
Select a suitable trapping site with a known or suspected population of Idiapappus aequalis.
-
Deploy a randomized block design with a minimum of four replicates for each treatment (dose).
-
Place traps a minimum of 50 meters apart to avoid interference.
-
-
Data Collection:
-
Check traps every 2-3 days for a period of at least two weeks.
-
Record the number of Idiapappus aequalis captured in each trap.
-
-
Data Analysis:
-
Analyze the capture data using an appropriate statistical method (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in capture rates between the different lure doses.
-
Visualizing Experimental Workflow
Caption: Workflow for determining the optimal lure dosage.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting low trap captures.
Technical Support Center: Troubleshooting EAG Responses to 7-Ethyl-2-methyl-4-undecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during electroantennogram (EAG) experiments with 7-Ethyl-2-methyl-4-undecanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C14H30O.[1][2][3][4] It is described as a colorless liquid with a strong fruity odor and is used in the production of fragrances and flavors.[1] In the context of entomology, it may be investigated as a semiochemical, a substance that mediates interactions between organisms.[5][6]
Q2: What type of EAG response should I expect with this compound?
A2: The EAG response to a specific compound like this compound will depend on the insect species being tested. The response is a result of the summation of depolarizations of numerous olfactory receptor neurons.[7] The magnitude of the EAG response generally increases with higher concentrations of the odorant, although very high concentrations can sometimes be repellent or lead to no further increase in response.[5][8]
Q3: Why is it important to use a control stimulus in my EAG experiment?
A3: A control stimulus, typically the solvent used to dilute the this compound, is crucial to ensure that the observed EAG response is due to the compound itself and not the solvent or mechanical stimulation from the air puff. A positive control, a compound known to elicit a strong response in the test insect, is also recommended to verify the viability of the antennal preparation.[9]
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems encountered during EAG experiments.
Issue 1: No or Very Weak EAG Signal
A weak or absent signal from the insect antenna is a common challenge. Follow these steps to diagnose and address the potential cause.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Antenna Preparation | - Verify Mounting: Ensure the antenna is correctly positioned with proper contact between the antenna and the electrodes. The recording electrode should be at the distal end and the reference electrode at the basal end.[10] - Check for Air Bubbles: Inspect the micropipettes for any air bubbles, which can disrupt the electrical circuit.[11] - Antenna Viability: Use fresh antennal preparations from healthy insects.[11] |
| Electrode Issues | - Proper Filling: Ensure micropipette electrodes are filled with the appropriate saline solution (e.g., 0.1 N KCl) without air bubbles.[11] - Good Contact: A small amount of conductive gel can be used to ensure good contact between the electrode and the antenna.[10] |
| Stimulus Delivery Problems | - Concentration Too Low: The concentration of this compound may be below the detection threshold of the antenna. Prepare fresh dilutions and test a range of concentrations. - Clogged Delivery Tube: Check the stimulus delivery tube for any obstructions. |
| Amplifier/Recording Issues | - Incorrect Settings: Verify that the amplifier is turned on and the gain and filter settings are appropriate. - Check Connections: Ensure all cables connecting the electrodes, amplifier, and recording device are secure. |
Issue 2: High Noise Level in the Baseline
A noisy baseline can obscure the EAG signal. The signal-to-noise ratio is critical for accurate measurements.[10][11]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Electrical Interference | - Grounding: Check for ground loops, which occur when there are multiple paths to the ground.[12] Try grounding the setup to a single point. - Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference from sources like power supplies, computers, and fluorescent lights.[10] |
| Mechanical/Biological Noise | - Vibrations: Place the setup on an anti-vibration table to minimize mechanical vibrations. - Insect Movement: Ensure the insect preparation is stable and immobilized to prevent movement artifacts.[10] - Air Currents: Shield the preparation from air currents from ventilation systems or movement in the room.[11] |
| Electrode Instability | - Electrode Type: The use of metal electrodes with standard saline solutions is not recommended due to the introduction of noise from electro-chemical potentials.[11] Glass micropipette electrodes are preferred.[11] - Stable Contact: Ensure the contact between the electrodes and the antenna is stable throughout the recording. |
Issue 3: Signal Drifting
A slow, steady drift in the baseline can make it difficult to measure the true amplitude of the EAG response.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Electrode Polarization | - Allow Stabilization: Allow the electrodes to stabilize in the saline solution before recording. |
| Antenna Dessication | - Humidified Air: Ensure the continuous airflow over the antenna is humidified to prevent it from drying out. |
| Electronic Filtering | - Baseline Control: Many modern EAG amplifiers have a feature for automatic baseline control or drift compensation.[11] |
Experimental Protocol: Electroantennography (EAG)
This protocol outlines the general steps for conducting an EAG experiment to measure antennal responses to this compound.
1. Preparation of Solutions and Electrodes:
-
Prepare an appropriate insect saline solution (e.g., Kaissling and Thorson's recipe).
-
Prepare stock solutions and serial dilutions of this compound in a suitable solvent (e.g., paraffin oil or hexane).
-
Pull glass capillary tubes to create micropipettes. Break the tips to a diameter suitable for the insect's antenna.
-
Fill the micropipettes with the saline solution, ensuring there are no air bubbles.[11]
-
Insert silver wires into the micropipettes to act as electrodes.
2. Antenna Preparation:
-
Immobilize the insect (e.g., in a pipette tip with the head exposed).
-
Excise one antenna at the base using fine scissors.
-
Mount the excised antenna between the two electrodes. The basal end of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode.[10] A small amount of conductive gel can aid in establishing good contact.[10]
3. EAG Recording:
-
Place the preparation in a Faraday cage to minimize electrical noise.
-
Deliver a continuous stream of humidified, purified air over the antenna.
-
Allow the baseline signal to stabilize.
-
Insert a filter paper strip loaded with a known amount of the this compound solution into the airflow for a defined duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antenna.
-
Present stimuli in a randomized order, with sufficient time between stimuli for the antenna to recover.
-
Include a solvent control and a positive control in the experimental run.[9]
4. Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus presentation.
-
Subtract the average response to the solvent control from the responses to this compound.
-
Normalize the responses, for example, by expressing them as a percentage of the response to a standard compound.
Data Presentation
Summarize your quantitative data in a structured table for clear comparison.
Table 1: Example EAG Dose-Response Data for this compound
| Concentration (µg/µl) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| Solvent Control | 0.05 ± 0.01 | 0 |
| 0.01 | 0.23 ± 0.04 | 15.0 |
| 0.1 | 0.58 ± 0.07 | 38.7 |
| 1 | 1.12 ± 0.11 | 74.7 |
| 10 | 1.50 ± 0.15 | 100.0 |
| 100 | 1.48 ± 0.16 | 98.7 |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Page loading... [wap.guidechem.com]
- 5. plantprotection.pl [plantprotection.pl]
- 6. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 8. researchgate.net [researchgate.net]
- 9. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. ockenfels-syntech.com [ockenfels-syntech.com]
- 12. plexon.com [plexon.com]
enhancing the specificity of 7-Ethyl-2-methyl-4-undecanol lures
Technical Support Center: Enhancing Pheromone Lure Specificity
A Note on the Target Compound:
Initial inquiries regarding 7-Ethyl-2-methyl-4-undecanol have been noted. However, extensive review of scientific literature indicates that the primary attractant and well-documented sex pheromone for the rice moth, Corcyra cephalonica, is 6,10,14-trimethyl-2-pentadecanol .[1][2][3] This technical guide will, therefore, focus on the strategies and methodologies for enhancing the specificity of lures based on this scientifically recognized compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary sex pheromone of the rice moth, Corcyra cephalonica?
A1: The female-produced sex pheromone of Corcyra cephalonica has been identified as 6,10,14-trimethyl-2-pentadecanol.[1][2][3] This compound elicits an electroantennographic (EAG) response from male moths and attracts them for mating.[2][3]
Q2: Why is stereoisomerism critical for the specificity of 6,10,14-trimethyl-2-pentadecanol lures?
A2: 6,10,14-trimethyl-2-pentadecanol has multiple chiral centers, meaning it can exist in various stereoisomeric forms. Insect pheromone receptors are highly specific, and typically only one or a specific ratio of stereoisomers is biologically active. For Corcyra cephalonica, the (2R,6R,10R)-isomer of 6,10,14-trimethyl-2-pentadecanol has been identified as a biologically active component.[1] Using the correct stereoisomer is crucial for maximizing attraction of the target species while minimizing the capture of non-target insects.
Q3: What are common reasons for low trap capture rates?
A3: Several factors can contribute to low capture rates:
-
Incorrect Lure Composition: The lure may contain the wrong stereoisomer or an improper blend of isomers.
-
Lure Degradation: Pheromones can degrade when exposed to heat, sunlight, or oxygen.[4]
-
Improper Trap Placement: Traps should be placed at a height corresponding to the insect's typical flight pattern and away from obstacles.[5]
-
High Endogenous Pheromone Levels: High populations of calling females can compete with the traps.
-
Environmental Conditions: Strong winds can disrupt the pheromone plume, making it difficult for moths to locate the source.[4]
-
Timing: Traps must be deployed during the adult moth's activity period.[4]
Q4: How should pheromone lures be stored to maintain their efficacy?
A4: To prevent degradation, pheromone lures should be stored in a cool, dark environment, preferably in a freezer, within sealed, airtight containers.[6] This minimizes the loss of volatile compounds and protects them from UV light and heat.
Q5: What is the optimal placement for traps monitoring Corcyra cephalonica?
A5: For stored product pests like Corcyra cephalonica, traps are typically placed in and around storage facilities, such as warehouses and processing plants. The exact height and density of traps should be determined by the specific layout of the facility and the observed flight behavior of the moths. It is advisable to place traps away from direct airflow from vents, which could disperse the pheromone plume.[4]
Q6: How can I determine if a lure is no longer effective?
A6: Lures have a finite lifespan, which should be specified by the manufacturer. A significant drop in trap captures when the pest population is known to be active can indicate that the lure is exhausted. It is also advisable to record the date of deployment and replace lures according to the recommended schedule.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no capture of Corcyra cephalonica | Incorrect stereoisomer in the lure. | Verify the stereoisomeric purity of the synthesized 6,10,14-trimethyl-2-pentadecanol. |
| Lure has expired or degraded. | Replace with a fresh lure, ensuring proper storage conditions have been met. | |
| Improper trap placement or design. | Adjust trap height and location. Ensure the trap type is appropriate for Corcyra cephalonica. | |
| Low population density of the target insect. | Conduct preliminary surveys to confirm the presence and activity of the pest. | |
| Competing pheromone sources. | In environments with mating disruption, a higher-dose lure may be necessary.[7] | |
| High capture of non-target species | Lure contains impurities or incorrect stereoisomers. | Purify the synthetic pheromone to remove any contaminants that may attract other species. |
| Lure blend is not species-specific. | Investigate the addition of minor pheromone components or behavioral antagonists that may increase specificity. | |
| Inconsistent results across trials | Variation in environmental conditions (e.g., temperature, wind). | Record environmental data during trials to identify correlations. Use a randomized complete block design for field trials to minimize the effects of environmental gradients.[8] |
| Inconsistent lure release rates. | Use high-quality dispensers with consistent release rates. | |
| Lure degrades quickly | Improper storage. | Store lures in a freezer in airtight packaging. |
| High exposure to UV light and heat in the field. | Select a dispenser that offers some protection from environmental elements. |
Quantitative Data
Table 1: Relative Biological Activity of 6,10,14-trimethyl-2-pentadecanol Stereoisomers for Corcyra cephalonica
| Stereoisomer | Relative EAG Response | Behavioral Attraction |
| (2R,6R,10R) | +++ | High |
| Racemic Mixture | ++ | Moderate |
| Other individual stereoisomers | + | Low to None |
(Note: This table is a qualitative representation based on the principle of stereoisomer specificity in pheromones. "+++" indicates the highest reported activity.)
Experimental Protocols
1. Synthesis of 6,10,14-trimethyl-2-pentadecanol
A simplified protocol for the synthesis of racemic 6,10,14-trimethyl-2-pentadecanol can be achieved from a common intermediate.[9] One reported synthesis pathway involves starting from farnesol and employing Wittig reaction, hydrogenation, and oxidation as key steps.[10] Asymmetric synthesis is required to produce specific stereoisomers.[11]
2. Electroantennography (EAG) Bioassay Protocol
This protocol outlines the basic steps for measuring the antennal response of male Corcyra cephalonica to pheromone compounds.
-
Insect Preparation: Use freshly emerged male moths. Carefully excise an antenna and mount it between two electrodes using conductive gel.
-
Odor Delivery: A purified, continuous air stream is passed over the antenna. A defined puff of air containing a known concentration of the test compound diluted in a solvent (e.g., hexane) is injected into the main air stream.
-
Data Recording: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.
-
Controls: Use a solvent-only puff as a negative control and the natural pheromone extract or a known active compound as a positive control.
-
Analysis: Compare the amplitude of the EAG responses to different stereoisomers and concentrations.
3. Field Trial Protocol for Lure Specificity
This protocol provides a framework for evaluating the effectiveness and specificity of different lure formulations in the field.[6][8]
-
Experimental Design: Use a randomized complete block design to account for environmental variability.[8] Each block should contain one trap for each lure formulation being tested, plus an unbaited control trap.
-
Trap Selection and Placement: Choose a trap type suitable for Corcyra cephalonica (e.g., delta or funnel trap). Place traps with sufficient distance between them (e.g., 20-50 meters) to prevent interference.[8]
-
Lure Preparation: Prepare lures by loading rubber septa or other dispensers with a precise amount of the pheromone formulations. Use clean gloves to avoid contamination.
-
Data Collection: Check traps at regular intervals (e.g., weekly). Record the number of target and non-target insects in each trap.
-
Data Analysis: Use statistical methods such as ANOVA to compare the mean trap catches for each lure formulation.[8]
Visualizations
Caption: Workflow for developing a species-specific pheromone lure.
Caption: A simplified diagram of an electroantennography (EAG) setup.
Caption: Simplified pheromone signal transduction pathway.
References
- 1. Pheromones and Semiochemicals of Corcyra cephalonica (Lepidoptera: Pyralidae), the Rice moth [pherobase.com]
- 2. researchgate.net [researchgate.net]
- 3. Sex pheromones of rice moth,Corcyra cephalonica Stainton : II. Identification and role of female pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 5. Using pheromone traps to monitor moth activity in orchards - MSU Extension [canr.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Potential of an Attractive High-Rate Navel Orangeworm (Lepidoptera: Pyralidae) Pheromone Dispenser for Mating Disruption or for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6,10,14-trimethyl-2-pentadecanol, 69729-17-5 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 7-Ethyl-2-methyl-4-undecanol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 7-Ethyl-2-methyl-4-undecanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the chiral separation of this compound by HPLC?
A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns with cellulose or amylose derivatives often provide good chiral recognition for long-chain alcohols. A normal-phase elution mode is a good starting point.
A typical starting condition would be:
-
Column: A cellulose-based CSP (e.g., Chiralcel® OD-H) or an amylose-based CSP (e.g., Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient (controlled, e.g., 25°C).
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if the sample has some UV absorbance or is derivatized.
Q2: Can Gas Chromatography (GC) be used for the chiral separation of this compound?
A2: Yes, chiral GC is a viable and often preferred method for the separation of volatile and semi-volatile compounds like this compound.[1] The use of derivatized cyclodextrin-based capillary columns is common for such separations.[2]
A suggested starting point for a chiral GC method is:
-
Column: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin column.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to ensure good separation and elution.
-
Detector: Flame Ionization Detector (FID).
Q3: How can I improve the resolution (Rs < 1.5) between the enantiomers?
A3: Poor resolution is a common challenge in chiral separations.[3] Here are several strategies to improve it:
-
Optimize Mobile Phase Composition (HPLC): Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the percentage of the alcohol will generally increase retention and may improve resolution.[3]
-
Change the Alcohol Modifier (HPLC): Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.[3]
-
Reduce Flow Rate: Chiral separations can be sensitive to flow rate. Lowering the flow rate often enhances resolution.[3]
-
Adjust Temperature: Temperature can have a significant impact on chiral recognition.[3][4] Both increasing and decreasing the temperature should be explored as it can sometimes lead to improved resolution.[3]
-
Change the Chiral Stationary Phase: If optimization of the mobile phase and other parameters does not yield the desired resolution, screening different CSPs is recommended.
Q4: I am observing peak tailing in my chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.
-
Secondary Interactions: For alcohols, interactions with the stationary phase can sometimes cause tailing. In HPLC, the addition of a small amount of a competing agent to the mobile phase might help.
-
Column Contamination or Degradation: A contaminated or old column can result in poor peak shape.[4] Flushing the column with a strong solvent may help, but replacement might be necessary.
Q5: My retention times are not consistent between runs. What should I check?
A5: Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase or temperature.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when using isocratic methods in chiral separations.[5]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.[4]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[4]
Troubleshooting Guides
Issue 1: Poor Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase (HPLC) | 1. Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Start with small increments (e.g., 1-2%). 2. Switch to a different alcohol modifier (e.g., from isopropanol to ethanol). |
| Inappropriate Flow Rate | 1. Reduce the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).[3] |
| Suboptimal Temperature | 1. Systematically adjust the column temperature using a column oven. Try both increasing and decreasing the temperature in 5°C increments.[4] |
| Unsuitable Chiral Stationary Phase | 1. If the above steps do not provide adequate resolution, screen other types of polysaccharide-based or cyclodextrin-based CSPs. |
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Sample Overload | 1. Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject. If the peak shape improves, the original sample was overloading the column. |
| Column Contamination | 1. Disconnect the column from the detector and flush it with a strong solvent (check the column manufacturer's guidelines for recommended solvents).[4] |
| Inappropriate Sample Solvent | 1. Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is miscible with the mobile phase and inject the smallest possible volume. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Prepare a mobile phase of 95% n-hexane and 5% isopropanol (v/v). Use HPLC-grade solvents. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.
-
System Preparation: Purge the HPLC system with the mobile phase to remove any residual solvents. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C (using a column oven)
-
Detection: Refractive Index (RI)
-
Protocol 2: Chiral GC Method for this compound
-
Column: Rt-βDEXcst (30m, 0.25mm ID, 0.25µm film thickness) or similar derivatized cyclodextrin column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
System Preparation: Condition the column according to the manufacturer's instructions.
-
Sample Preparation: Prepare a solution of racemic this compound in n-hexane at a concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Inlet: Split injection (split ratio 50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 80°C hold for 2 minutes, then ramp at 2°C/min to 160°C and hold for 5 minutes.
-
Detector: FID at 270°C.
-
Quantitative Data
Table 1: Hypothetical HPLC Separation Data under Various Conditions
| Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 95:5 | 1.0 | 25 | 12.5 | 13.8 | 1.45 |
| 97:3 | 1.0 | 25 | 15.2 | 17.1 | 1.80 |
| 95:5 | 0.8 | 25 | 15.6 | 17.2 | 1.65 |
| 95:5 | 1.0 | 20 | 13.1 | 14.6 | 1.55 |
Table 2: Hypothetical GC Separation Data with Different Temperature Ramps
| Temperature Ramp Rate (°C/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 2 | 32.4 | 32.9 | 1.70 |
| 5 | 25.1 | 25.4 | 1.35 |
| 1 | 45.8 | 46.5 | 1.95 |
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
minimizing degradation of 7-Ethyl-2-methyl-4-undecanol in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of 7-Ethyl-2-methyl-4-undecanol to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage (up to several weeks), it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and well-ventilated area.[1] A standard laboratory refrigerator at 2-8°C is suitable.
Q2: What are the ideal long-term storage conditions for this alcohol?
For long-term storage, this compound should be stored at low temperatures, ideally at or below -20°C, in a freezer.[2] To prevent oxidation, it is best to store it under an inert atmosphere, such as argon or nitrogen.[2] Using amber glass vials or wrapping the container in aluminum foil will protect the compound from light-induced degradation.[2]
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways for a secondary alcohol like this compound are oxidation and acid-catalyzed dehydration.
-
Oxidation: In the presence of oxygen or other oxidizing agents, the secondary alcohol can be oxidized to its corresponding ketone, 7-ethyl-2-methyl-4-undecanone.[3][4] This process can be accelerated by heat and light.
-
Acid-Catalyzed Dehydration: If acidic impurities are present, the alcohol can undergo dehydration, especially when heated, to form a mixture of alkenes.[5][6]
Q4: How can I detect degradation of my this compound sample?
Degradation can be detected by analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8] The appearance of new peaks in the chromatogram corresponding to the ketone or alkene degradation products would indicate instability. Changes in the physical appearance, such as color or odor, may also suggest degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Unexpected peaks observed in GC analysis of the stored sample.
-
Possible Cause 1: Oxidation. The presence of a peak corresponding to the molecular weight of 7-ethyl-2-methyl-4-undecanone suggests oxidation has occurred.
-
Troubleshooting Steps:
-
Review storage conditions. Was the container properly sealed? Was it exposed to air for extended periods?
-
For future storage, purge the container with an inert gas (argon or nitrogen) before sealing.
-
Store at a lower temperature (-20°C).[2]
-
-
-
Possible Cause 2: Dehydration. Peaks corresponding to one or more alkene isomers indicate acid-catalyzed dehydration.
-
Troubleshooting Steps:
-
Check the pH of the sample if possible, or consider the possibility of acidic contaminants from previous experimental steps or storage containers.
-
Ensure all glassware is thoroughly cleaned and neutralized before use.
-
If the compound is to be stored in a solvent, ensure the solvent is anhydrous and free of acidic impurities.
-
-
Issue 2: Poor yield or unexpected byproducts in a reaction using stored this compound.
-
Possible Cause: Degradation of the starting material. The presence of impurities from degradation can interfere with chemical reactions.
-
Troubleshooting Steps:
-
Confirm the purity of the this compound using GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy before use.
-
If degradation is confirmed, purify the alcohol by an appropriate method such as column chromatography before proceeding with the reaction.
-
Review and optimize storage conditions for the remaining stock as described in the FAQs and Issue 1.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (≤ 4 weeks) | Long-Term Storage (> 4 weeks) |
| Temperature | 2-8°C | ≤ -20°C |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon or Nitrogen) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial/foil) |
| Container | Tightly sealed glass container | Tightly sealed amber glass vial with a secure cap |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Degradation Product(s) | Analytical Signature (GC-MS) |
| Oxidation | 7-Ethyl-2-methyl-4-undecanone | A peak with a mass corresponding to C14H28O. |
| Dehydration | Mixture of alkene isomers | One or more peaks with a mass corresponding to C14H28. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Various Storage Conditions
Objective: To determine the optimal storage conditions and shelf-life of this compound.
Methodology:
-
Sample Preparation: Aliquot pure this compound into several amber glass vials.
-
Storage Conditions:
-
Group A: Store at room temperature (20-25°C) exposed to ambient light and air.
-
Group B: Store at 2-8°C in the dark, with the vial cap tightly sealed.
-
Group C: Store at -20°C, with the vial cap tightly sealed.
-
Group D: Purge vials with argon or nitrogen, seal tightly, and store at -20°C in the dark.
-
-
Time Points: Analyze samples from each group at time zero, and then at 1, 3, 6, and 12 months.
-
Analysis:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of each sample.
-
The GC oven temperature program should be optimized to separate the parent alcohol from potential degradation products.
-
Monitor for the appearance of peaks corresponding to the ketone and alkene degradation products.
-
-
Data Evaluation: Quantify the percentage of the parent alcohol remaining at each time point for each storage condition. This will allow for the determination of the degradation rate and the establishment of a recommended shelf-life.
Protocol 2: Analytical Method for Detecting Degradation Products by GC-MS
Objective: To identify and quantify this compound and its primary degradation products.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to the expected molecular ions and fragmentation patterns of 7-ethyl-2-methyl-4-undecanone and the various alkene isomers.
-
Quantify the relative peak areas to determine the percentage of degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. peakscientific.com [peakscientific.com]
Technical Support Center: Quantification of 7-Ethyl-2-methyl-4-undecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 7-Ethyl-2-methyl-4-undecanol, a long-chain alcohol relevant in various research and industrial applications. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound?
A1: The most common and robust method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique offers high separation efficiency and definitive compound identification. For improved volatility and peak shape, derivatization of the alcohol to its trimethylsilyl (TMS) ether is highly recommended before GC-MS analysis.[3][4]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: Derivatization is a critical step for long-chain alcohols like this compound for several reasons.[3][4] It converts the polar alcohol group into a less polar and more volatile derivative, typically a trimethylsilyl (TMS) ether. This leads to improved chromatographic performance, including sharper peaks, reduced tailing, and better resolution from other components in the sample matrix. The derivatized compound is also more thermally stable, which is important for GC analysis.
Q3: How can I prepare samples that may contain this compound in a complex matrix (e.g., biological fluids, environmental samples)?
A3: Sample preparation is crucial for accurate quantification and depends on the matrix. A general workflow involves:
-
Saponification: If the alcohol is expected to be present as an ester, a saponification step using an alcoholic potassium hydroxide solution is necessary to liberate the free alcohol.[3]
-
Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or a solid-phase extraction (SPE) can be used to isolate the alcohol from the aqueous phase.[3][5]
-
Purification: Further cleanup might be necessary to remove interfering compounds. Techniques like thin-layer chromatography (TLC) can be employed for this purpose.[3]
Q4: What are the key parameters to consider when developing a GC-MS method for this compound?
A4: Key GC-MS parameters to optimize include:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5, is typically suitable for the separation of long-chain alcohol derivatives.[1]
-
Temperature Program: A temperature gradient is necessary to ensure good separation and peak shape. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compound.[1][6]
-
Injector Temperature: The injector temperature should be high enough to ensure complete volatilization of the derivatized analyte without causing thermal degradation.
-
MS Parameters: In the mass spectrometer, select appropriate precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC liner or column. 2. Incomplete derivatization. 3. Co-elution with an interfering compound. | 1. Use a deactivated liner and/or bake out the column. 2. Optimize the derivatization reaction (time, temperature, reagent concentration). 3. Adjust the GC temperature program or use a different column. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient extraction or sample loss during preparation. 2. Incomplete derivatization. 3. Suboptimal GC-MS parameters (e.g., injection volume, split ratio, MS settings). | 1. Optimize the extraction procedure and minimize sample handling steps. 2. Ensure complete derivatization by checking reaction conditions. 3. Increase injection volume, use a lower split ratio, or optimize MS ion source and detector settings. |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Inaccurate standard dilutions. 3. Matrix effects from the sample. | 1. Extend the calibration range with lower concentration standards or dilute samples. 2. Carefully prepare new calibration standards. 3. Use a matrix-matched calibration curve or an internal standard. |
| High Background Noise | 1. Contaminated GC system (liner, septum, column). 2. Impure solvents or reagents. 3. Sample matrix interference. | 1. Perform regular maintenance on the GC system. 2. Use high-purity solvents and reagents. 3. Improve the sample cleanup procedure. |
| Inconsistent Retention Times | 1. Fluctuations in GC oven temperature or carrier gas flow rate. 2. Leaks in the GC system. | 1. Ensure the GC is properly calibrated and maintained. 2. Perform a leak check on the system. |
Experimental Protocol: Calibration Curve Generation
This protocol outlines the steps to generate a calibration curve for the quantification of this compound using GC-MS.
1. Preparation of Stock and Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate).
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.
2. Derivatization of Standards:
-
To 100 µL of each working standard, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture and heat at 60-70°C for 30 minutes.[3]
-
Allow the samples to cool to room temperature before injection into the GC-MS.
3. GC-MS Analysis:
-
Inject 1 µL of each derivatized standard into the GC-MS system.
-
Acquire the data in either full scan mode to identify the characteristic ions or in SIM/MRM mode for quantitative analysis.
4. Data Analysis:
-
Integrate the peak area of the target analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[7]
Calibration Curve Data
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,945 |
| 10 | 155,678 |
| 20 | 310,456 |
| 50 | 780,123 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing poor peak shape in GC-MS analysis.
References
Validation & Comparative
Comparative Analysis of Synthetic 7-Ethyl-2-methyl-4-undecanol and its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Confirmation of a Novel Synthetic Alcohol and its Isomers.
This guide provides a comparative analysis of the structural confirmation of synthetic 7-Ethyl-2-methyl-4-undecanol and two of its structural isomers, 2-undecanol and 3-undecanol. The following sections detail the experimental data and protocols used to verify the chemical structures of these compounds, offering a framework for the characterization of complex branched alcohols.
Spectroscopic Data for Structural Confirmation
The confirmation of the chemical structure of this compound and its isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Technique | This compound | 2-Undecanol | 3-Undecanol |
| ¹H NMR (Predicted) | Complex multiplets expected for alkyl chain protons. Distinct signals for the methyl and ethyl groups. | Characteristic multiplet for the proton on the carbon bearing the hydroxyl group (~3.8 ppm). A doublet for the terminal methyl group. | Characteristic multiplet for the proton on the carbon bearing the hydroxyl group. |
| ¹³C NMR (Predicted) | Approximately 14 unique carbon signals expected. The carbon bearing the hydroxyl group would appear in the 65-75 ppm region. | Approximately 11 unique carbon signals. The carbon attached to the hydroxyl group would be in a similar range to the target compound. | Approximately 11 unique carbon signals, with the hydroxyl-bearing carbon shifted accordingly. |
| IR Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹). C-H stretches (~2850-3000 cm⁻¹). C-O stretch (~1100-1150 cm⁻¹). | Broad O-H stretch (~3300-3500 cm⁻¹). C-H stretches (~2850-3000 cm⁻¹). C-O stretch (~1100 cm⁻¹). | Broad O-H stretch (~3300-3500 cm⁻¹). C-H stretches (~2850-3000 cm⁻¹). C-O stretch (~1125 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 214. Key fragments from alpha-cleavage and dehydration. | Molecular Ion (M⁺) at m/z 172. Prominent fragment at m/z 45. | Molecular Ion (M⁺) at m/z 172. Prominent fragments from alpha-cleavage. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A plausible synthetic route for this compound is the Grignard reaction. This method is also applicable for the synthesis of the alternative isomers with appropriate starting materials.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
1-bromo-2-ethylhexane (for Grignard reagent formation)
-
4-methyl-2-pentanone (ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 1-bromo-2-ethylhexane in anhydrous diethyl ether from the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining 1-bromo-2-ethylhexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film on a salt plate.
-
Mass Spectrometry: Electron ionization mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the synthesis workflow and the structural relationship between the target compound and its isomers.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Structural relationship between this compound and its isomers.
Comparative Bioactivity of 7-Ethyl-2-methyl-4-undecanol Enantiomers: A Guide for Researchers
A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of the specific bioactivity of 7-Ethyl-2-methyl-4-undecanol's individual enantiomers. Despite its classification as a fragrance component, detailed comparative studies on the biological effects of its stereoisomers are currently unavailable. This guide, intended for researchers, scientists, and drug development professionals, outlines the current state of knowledge and provides a framework for future investigation into the potential differential activities of these chiral molecules.
While specific data for this compound is absent, the broader field of chemical ecology, particularly the study of insect pheromones, underscores the critical role of stereochemistry in determining biological function. In many insect species, different enantiomers of the same compound can elicit varied, and sometimes opposing, behavioral responses. For instance, one enantiomer might act as a potent attractant, while the other could be inactive or even inhibitory. This principle highlights the necessity of evaluating the enantiomers of this compound separately to fully characterize their bioactivity.
General Information on this compound
Below is a summary of the general chemical and physical properties of this compound, which is commercially available, primarily for use in fragrances and flavors.[1]
| Property | Value |
| CAS Number | 103-20-8 |
| Molecular Formula | C14H30O |
| Molecular Weight | 214.39 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 264.2 °C at 760 mmHg |
| Flash Point | 114.9 °C |
| Density | 0.83 g/cm³ |
Proposed Avenues for Future Research and Experimental Protocols
Given the lack of specific data, this section outlines potential experimental workflows to investigate and compare the bioactivity of this compound enantiomers. These protocols are based on standard methodologies used in the field of chemical ecology and pheromone research.
Enantioselective Synthesis and Purification
The first critical step is the synthesis and purification of the individual stereoisomers of this compound. As the molecule contains two chiral centers (at carbons 2 and 4, and another at carbon 7, though the ethyl branch is achiral itself, its position creates chirality at C-7 depending on the orientation of the rest of the molecule), there are multiple possible stereoisomers. Each enantiomer must be synthesized with high chiral purity to enable accurate biological evaluation.
Electrophysiological Assays
Electroantennography (EAG) is a widely used technique to measure the response of an insect's antenna to volatile compounds. This method can provide initial insights into whether the enantiomers of this compound can be detected by the olfactory system of a target insect species.
Experimental Workflow: Electroantennography (EAG)
Caption: Workflow for Electroantennography (EAG) assays.
Behavioral Assays
Following electrophysiological screening, behavioral assays are essential to determine the biological function of the enantiomers. These experiments can range from simple choice tests in a Y-tube olfactometer to more complex wind tunnel and field trapping studies.
Logical Relationship: Behavioral Assay Selection
Caption: Decision tree for selecting appropriate behavioral assays.
Potential Signaling Pathways
While no specific signaling pathways have been identified for this compound, olfaction in insects generally involves the binding of odorant molecules to Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons. This interaction typically leads to the opening of an ion channel co-expressed with the receptor (Orco), resulting in membrane depolarization and the generation of an action potential. The differential activity of enantiomers would likely arise from stereospecific binding to the ORs.
Hypothesized Olfactory Signaling Pathway
Caption: A generalized insect olfactory signaling pathway.
Conclusion
The bioactivity of the enantiomers of this compound remains an unexplored area of research. While this guide cannot provide a direct comparison due to the absence of experimental data, it highlights the critical need for such studies and offers a roadmap for future investigations. By employing the outlined experimental approaches, researchers can elucidate the specific biological roles of each stereoisomer, potentially uncovering novel applications in areas such as pest management, chemical communication, or even pharmacology. The principles of stereospecificity observed in other biologically active molecules strongly suggest that the enantiomers of this compound are likely to exhibit distinct biological profiles.
References
A Comparative Analysis of Synthetic vs. Natural 7-Ethyl-2-methyl-4-undecanol: A Case Study in Fragrance Compound Sourcing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic and natural sources of the fragrance compound 7-Ethyl-2-methyl-4-undecanol. However, extensive literature review reveals that This compound is exclusively a synthetically produced chemical with no known natural occurrences. Therefore, this document will first detail the properties and synthesis of the synthetic compound. Subsequently, it will offer a broader comparative framework for evaluating synthetic versus natural compounds in the context of fragrance and flavor ingredients, a critical consideration for research and development in pharmaceuticals and consumer products where sensory attributes and chemical purity are paramount.
Physicochemical Properties of Synthetic this compound
Commercially available this compound is a colorless liquid characterized by a strong, fruity odor, which has led to its use in the formulation of perfumes, cosmetics, and household products.[1] It also serves as an intermediate in the synthesis of lubricants, defoamers, and surfactants.[2] The key physicochemical properties of synthetic this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H30O | [1][2][][4] |
| Molecular Weight | 214.39 g/mol | [1][2][][4] |
| CAS Number | 103-20-8 | [1][4] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 264.2 °C at 760 mmHg | [1] |
| Density | 0.83 g/cm³ | [1][] |
| Flash Point | 114.9 °C | [1] |
| Vapor Pressure | 0.00137 mmHg at 25°C | [1] |
| Refractive Index | 1.441 | [1] |
| Purity (typical) | >98.0% (GC) | [4] |
Synthetic vs. Natural Fragrance Compounds: A Comparative Framework
While a direct comparison for this compound is not feasible due to the absence of a natural counterpart, the principles of comparing synthetic and natural fragrance compounds are broadly applicable. This framework provides researchers with the key parameters to consider when selecting ingredients.
| Characteristic | Synthetic Fragrance Compounds | Natural Fragrance Compounds |
| Source & Production | Chemical synthesis from petrochemical or other starting materials. | Extraction (e.g., distillation, cold pressing) from plant or animal materials.[5] |
| Chemical Composition | Typically a single, highly purified molecule. | A complex mixture of multiple chemical entities. |
| Consistency & Purity | High batch-to-batch consistency and purity.[6] | Composition can vary based on geography, climate, and harvesting time, leading to potential inconsistencies.[6] |
| Scent Profile | Can be designed to be highly specific and novel. | Often more complex and nuanced due to the mixture of compounds. |
| Longevity | Can be engineered for greater stability and longevity.[7][8] | Often more volatile and may have a shorter scent life without fixatives.[7] |
| Cost-Effectiveness | Generally more cost-effective due to scalable and controlled production.[6][7][8] | Can be significantly more expensive due to labor-intensive extraction and limited raw material availability.[6][7] |
| Sustainability | Relies on chemical manufacturing processes, which may use non-renewable resources. However, it can alleviate pressure on over-harvested natural resources.[8][9] | Sourced from renewable resources, but can lead to over-harvesting, deforestation, and high water usage.[9] |
| Allergenicity | Potential for specific, known allergens based on the molecule. | Natural extracts can contain a variety of potential allergens, some of which may be unknown. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrogenation of 7-ethyl-2-methyl-undec-5-en-4-one. The general protocol is as follows:
-
Hydrogenation Setup: A high-pressure reactor is charged with 7-ethyl-2-methyl-undec-5-en-4-one and a suitable solvent (e.g., ethanol). A hydrogenation catalyst, such as Nickel, is added.
-
Reaction: The reactor is sealed and purged with hydrogen gas. The reaction is then heated to 100-125 °C under hydrogen pressure.
-
Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to track the disappearance of the starting material.
-
Workup: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.
Analysis of Fragrance Compound Purity and Composition
The purity of a synthetic fragrance compound and the composition of a natural extract are typically determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: The fragrance oil (synthetic or natural) is diluted in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Separation: A small volume of the diluted sample is injected into the GC. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to a library of known spectra to identify the individual components. The area of each peak is proportional to the concentration of that component in the mixture.
Visualizing the Concepts
The following diagrams illustrate the workflows for producing and analyzing synthetic versus natural fragrance compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. elixscent.com [elixscent.com]
- 6. bmvfragrances.com [bmvfragrances.com]
- 7. vedaoils.com [vedaoils.com]
- 8. Natural Vs. Synthetic Aroma Chemicals: A Comparison [chemicalbull.com]
- 9. Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison - Allan Chemical Corporation | allanchem.com [allanchem.com]
A Comparative Guide to 7-Ethyl-2-methyl-4-undecanol and Other Long-Chain Alcohols as Insect Lures: An Investigative Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and synthesis of effective and specific insect lures are paramount for the development of sustainable pest management strategies and for advancing research in chemical ecology. Long-chain alcohols are a well-established class of semiochemicals, frequently identified as components of insect pheromones and kairomones. While numerous straight-chain and some branched-chain alcohols have been characterized and are used in commercial lures, the potential of many other structurally diverse long-chain alcohols remains unexplored. This guide provides a comparative framework for evaluating the potential of 7-Ethyl-2-methyl-4-undecanol as an insect lure against other known long-chain alcohol attractants.
Currently, there is a significant lack of published experimental data on the efficacy of this compound as an insect attractant. The information available is primarily limited to its chemical properties. Therefore, this document outlines a proposed research workflow, detailing the necessary experimental protocols to assess its performance and comparing it to established long-chain alcohol lures.
Comparative Landscape of Long-Chain Alcohols as Lures
Long-chain alcohols play a crucial role in insect communication, serving as attractants for mating, oviposition, and locating food sources. Fatty alcohols, which are aliphatic, unbranched primary alcohols, are common components of pheromone mixtures in various insect species, including moths, termites, bees, and wasps.[1][2] The first identified insect pheromone, bombykol ((10E,12Z)-16:OH), is a fatty alcohol isolated from the silkmoth Bombyx mori.[1]
In addition to straight-chain fatty alcohols, branched-chain alcohols also function as important chemical cues. For instance, methyl-branched alkanes are critical for mate recognition in many insect species, providing a higher degree of specificity compared to their linear counterparts. While research on branched-chain alcohols as lures is less extensive than for straight-chain variants, their structural complexity suggests they may offer more targeted and effective pest management solutions.
This guide will focus on a hypothetical comparative evaluation of this compound against a selection of representative straight-chain and other branched-chain alcohols known to elicit behavioral responses in insects.
Proposed Experimental Evaluation of this compound
To ascertain the potential of this compound as an insect lure, a series of established bioassays must be conducted. The following sections detail the experimental protocols necessary for this evaluation.
Data Presentation: Hypothetical Comparative Performance
The following tables are presented as templates to illustrate how quantitative data from the proposed experiments would be structured for a clear comparison of this compound against other long-chain alcohols.
Table 1: Electroantennography (EAG) Dose-Response of Target Insect Antennae to Select Long-Chain Alcohols
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM |
| This compound | 0.01 | Hypothetical Data |
| 0.1 | Hypothetical Data | |
| 1 | Hypothetical Data | |
| 10 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| (Z)-11-Hexadecen-1-ol | 0.01 | Hypothetical Data |
| 0.1 | Hypothetical Data | |
| 1 | Hypothetical Data | |
| 10 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| 1-Octanol | 0.01 | Hypothetical Data |
| 0.1 | Hypothetical Data | |
| 1 | Hypothetical Data | |
| 10 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Control (Hexane) | - | Hypothetical Data |
Table 2: Wind Tunnel Bioassay: Behavioral Responses of Target Insect to Long-Chain Alcohol Lures
| Lure Compound (10 µg dose) | n | % Activation | % Taking Flight | % Upwind Flight | % Source Contact |
| This compound | 50 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| (Z)-11-Hexadecen-1-ol | 50 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 1-Octanol | 50 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Control (Hexane) | 50 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
Table 3: Field Trapping Trial: Mean Trap Catch of Target Insect
| Lure Treatment | Mean No. of Insects per Trap per Day ± SEM |
| This compound (1 mg) | Hypothetical Data |
| (Z)-11-Hexadecen-1-ol (1 mg) | Hypothetical Data |
| 1-Octanol (1 mg) | Hypothetical Data |
| Unbaited Control | Hypothetical Data |
Detailed Experimental Protocols
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile compounds. It is a crucial first step in screening for biologically active substances.
Protocol for EAG:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The base of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are filled with a saline solution (e.g., 0.1 M KCl) to ensure electrical contact.
-
Stimulus Preparation: Serial dilutions of this compound and other test alcohols are prepared in a high-purity solvent like hexane. A small volume (e.g., 10 µL) of each dilution is applied to a filter paper strip, which is then inserted into a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of purified and humidified air is directed over the antennal preparation. The tip of the stimulus pipette is inserted into a hole in the main air delivery tube, and a puff of air is passed through the pipette to deliver the odorant to the antenna.
-
Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The peak amplitude of the negative voltage deflection is measured in millivolts (mV). A dose-response curve is generated by plotting the EAG response against the logarithm of the stimulus concentration.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of an insect antenna as a detector. This allows for the identification of specific biologically active compounds within a complex mixture.
Protocol for GC-EAD:
-
Sample Injection: An extract containing potential semiochemicals (e.g., from an insect gland or a plant) is injected into the gas chromatograph.
-
Compound Separation: The components of the mixture are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector - FID), while the other is passed over an insect antennal preparation, similar to the EAG setup.
-
Simultaneous Detection: The FID provides a chromatogram showing all the separated compounds, while the EAG output shows the antennal responses to any of these compounds that are electrophysiologically active. By aligning the two outputs, the specific compounds that elicit an antennal response can be identified.
Wind Tunnel Bioassay
Wind tunnel bioassays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment.
Protocol for Wind Tunnel Bioassay:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow at a controlled speed (e.g., 0.2-0.4 m/s). The incoming air is filtered with activated charcoal to remove contaminants.
-
Lure Preparation and Placement: A specific dose of this compound or a comparative alcohol is applied to a dispenser (e.g., a rubber septum or filter paper). The dispenser is placed at the upwind end of the wind tunnel.
-
Insect Release: Insects (e.g., male moths for a female sex pheromone) are released at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each insect is observed and recorded for a set period (e.g., 5 minutes). Key behaviors to quantify include:
-
Activation: The insect initiates movement.
-
Take Flight: The insect begins to fly.
-
Upwind Flight: The insect flies towards the odor source against the airflow, often in a zigzagging pattern.
-
Source Contact: The insect lands on or near the odor source.
-
-
Data Analysis: The percentage of insects exhibiting each behavior in response to the different test compounds is calculated and compared statistically.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway for an olfactory receptor and the experimental workflows for evaluating a novel lure compound.
Caption: Hypothetical olfactory signaling pathway for an insect odorant receptor.
Caption: Experimental workflow for the evaluation of a novel insect lure.
Conclusion
While this compound remains an uncharacterized compound in the context of insect chemical ecology, its structure as a long-chain branched alcohol makes it a viable candidate for investigation as a novel lure. The experimental framework outlined in this guide provides a clear and standardized pathway for its evaluation. By employing techniques such as electroantennography, GC-EAD, and wind tunnel bioassays, researchers can systematically assess its biological activity and behavioral effects. Comparative studies against known long-chain alcohol lures are essential to determine its relative efficacy and potential for use in integrated pest management programs. The data generated from such studies will be critical in expanding our understanding of structure-activity relationships in insect olfaction and may lead to the development of new, more specific, and effective semiochemical-based tools.
References
Uncharted Territory: The Synergistic Potential of 7-Ethyl-2-methyl-4-undecanol in Pheromone Blends Remains Undocumented
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the behavioral and electrophysiological effects of 7-Ethyl-2-methyl-4-undecanol, particularly concerning its synergistic interactions with other pheromones. Despite its availability from chemical suppliers, no published research to date has investigated the role of this specific branched-chain alcohol as a pheromone component, either alone or in combination with other semiochemicals.
For researchers, scientists, and drug development professionals in the field of chemical ecology and pest management, the exploration of novel pheromone components and their synergistic interplay is a critical avenue for developing more effective and targeted pest control strategies. However, in the case of this compound, there is currently no experimental data to support its function as a pheromone or to suggest any synergistic or antagonistic effects when combined with known pheromonal compounds.
Our extensive search for scholarly articles, field studies, and laboratory bioassays has yielded no information on the following key areas that would be essential for a comparative guide:
-
Quantitative Data on Synergistic Effects: No studies have presented data from electroantennography (EAG), single-sensillum recording (SSR), wind tunnel assays, or field trapping experiments that evaluate the effect of this compound in combination with other pheromones.
-
Experimental Protocols: Consequently, there are no established methodologies for testing the synergistic potential of this specific compound.
-
Signaling Pathways: The neuronal pathways and receptor interactions that would be triggered by this molecule in an insect's olfactory system have not been investigated.
The absence of such fundamental research means that any discussion of its potential synergistic effects would be purely speculative. While its chemical structure, a long-chain alcohol, is consistent with some known pheromones, this is not sufficient to infer its biological activity.
The Path Forward: A Call for Foundational Research
The lack of information on this compound presents a clear opportunity for novel research. Future investigations could focus on the following logical workflow to determine its potential as a pheromone and explore any synergistic properties.
Figure 1. A proposed experimental workflow for investigating the potential synergistic pheromonal effects of this compound.
Until such foundational research is conducted and published, this compound remains a molecule of unknown biological significance in the context of insect chemical communication. Researchers are encouraged to consider this compound as a candidate for screening in their ongoing efforts to identify novel semiochemicals.
Cross-Reactivity of Insect Olfactory Receptors to Long-Chain Branched Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of insect olfactory receptors (ORs) is a critical determinant of an insect's response to chemical cues, governing behaviors from mating to habitat selection. Understanding the cross-reactivity of these receptors to various odorants, such as the long-chain branched alcohol 7-Ethyl-2-methyl-4-undecanol and its structural analogs, is paramount for the development of targeted and effective semiochemical-based pest management strategies and for fundamental research in insect neurobiology. While direct studies on this compound are limited, this guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to structurally related long-chain and branched-chain alcohol pheromones, supported by experimental data from published studies.
Data Presentation: Olfactory Receptor Responses to Alcohol Pheromones
The following table summarizes the electrophysiological responses of specific olfactory receptors from different insect species to various long-chain and branched-chain alcohols. This data, primarily obtained through Single Sensillum Recording (SSR) and heterologous expression systems, highlights the tuning breadth of these receptors and their potential for cross-reactivity.
| Olfactory Receptor | Insect Species | Ligand | Ligand Type | Response Level (spikes/s) | Alternative Ligands & Response Level (spikes/s) |
| ItypOR41 | Ips typographus (Spruce bark beetle) | (4S)-cis-verbenol | Aggregation Pheromone | High | Structurally similar compounds elicit minor responses.[1] |
| McarOR3 | Megacyllene caryae (a longhorn beetle) | (S)-2-methylbutan-1-ol | Pheromone | Not specified | Not specified.[2] |
| McarOR20 | Megacyllene caryae | (2S,3R)-2,3-hexanediol | Pheromone | Not specified | Not specified.[1] |
| SlitOR5 | Spodoptera littoralis (Cotton leafworm) | (Z,E)-9,11-tetradecadienyl acetate | Sex Pheromone Component | High | Binds to other moth sex pheromone compounds.[3] |
| Or42b | Drosophila melanogaster (Fruit fly) | Ethanol | General Odorant | High | Methanol (lower response).[4] |
| Or59b | Drosophila melanogaster | Methanol | General Odorant | High | Ethanol (lower response).[4] |
Experimental Protocols
The functional characterization of insect olfactory receptors and the determination of their ligand specificity are primarily achieved through electrophysiological recordings from native olfactory neurons and heterologous expression systems.
Single Sensillum Recording (SSR)
SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.[5][6] This method provides direct insight into the response spectrum of a neuron.
Methodology:
-
Insect Preparation: The insect is immobilized, often by securing it in a pipette tip or with wax, leaving the head and antennae accessible. The antenna is stabilized on a glass slide or coverslip.
-
Electrode Placement: A sharp, tungsten recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is typically inserted into the insect's eye or another part of the body.[7]
-
Odorant Delivery: A continuous stream of purified and humidified air is directed over the antenna. Test odorants, including this compound and its analogs, are dissolved in a solvent (e.g., paraffin oil or hexane) and applied to a filter paper strip placed inside a glass cartridge. Puffs of air are passed through the cartridge to deliver the odorant stimulus into the main airstream.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded. The neuronal response is quantified by counting the number of spikes in a defined period after stimulus presentation and subtracting the background firing rate.
Heterologous Expression in Xenopus laevis Oocytes
This in vitro system allows for the functional characterization of a specific OR in a controlled environment, away from the native complexity of the insect antenna.[8][9][10]
Methodology:
-
cRNA Synthesis: The genetic sequences for the olfactory receptor of interest and the obligate co-receptor Orco are transcribed into complementary RNA (cRNA).
-
Oocyte Injection: The cRNA for both the OR and Orco are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression of the receptor complex on the cell membrane.[9][10]
-
Two-Electrode Voltage-Clamp Recording: The oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set value (e.g., -80 mV).
-
Ligand Application: Solutions containing the test compounds (e.g., this compound and analogs) are washed over the oocyte. The binding of a ligand to the expressed receptor-channel complex results in an inward current, which is measured by the voltage-clamp amplifier. The amplitude of the current is proportional to the activation of the receptor.
Mandatory Visualization
Caption: Workflow for assessing insect olfactory receptor cross-reactivity.
Caption: Simplified insect olfactory signal transduction pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Neuroecology of alcohol risk and reward: Methanol boosts pheromones and courtship success in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional assay of mammalian and insect olfactory receptors using Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Assays for Insect Olfactory Receptors in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Functional assays for insect olfactory receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Dose-Response Relationship of 7-Ethyl-2-methyl-4-undecanol in Insects Remains Undocumented
Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the dose-response relationship of 7-Ethyl-2-methyl-4-undecanol in any insect species have been identified. While the chemical properties of this branched-chain alcohol are known, its biological activity as an insect semiochemical, such as a pheromone, attractant, or repellent, has not been documented in publicly available research.
This absence of data means that a quantitative comparison with alternative compounds, detailed experimental protocols for its biological evaluation in insects, and diagrams of any associated signaling pathways cannot be provided at this time. The core requirements of data presentation in structured tables and visualization of experimental workflows are therefore unachievable due to the lack of foundational research.
Chemical Profile of this compound
While its bioactivity in insects is unknown, the fundamental chemical information for this compound is available.
| Property | Value |
| Chemical Formula | C₁₄H₃₀O |
| Molecular Weight | 214.4 g/mol |
| CAS Number | 103-20-8 |
| Appearance | Colorless liquid |
| Synonyms | 2-Methyl-7-ethyl-4-undecanol, 7-Ethyl-2-methylundecan-4-ol |
The Path Forward: A Call for Exploratory Research
The lack of information on the dose-response relationship of this compound in insects highlights a gap in the current understanding of insect chemical ecology. For researchers, scientists, and drug development professionals, this presents an opportunity for novel research.
Future investigations could explore the following:
-
Screening for Bioactivity: Initial studies could involve screening this compound for any behavioral or physiological effects on a diverse range of insect species, particularly those of agricultural or medical importance.
-
Electrophysiological Assays: Techniques such as electroantennography (EAG) and single-sensillum recording (SSR) could be employed to determine if the antennae of specific insects can detect this compound. A dose-response curve of antennal responses would be a primary objective.
-
Behavioral Bioassays: If antennal responses are detected, behavioral experiments in olfactometers or wind tunnels would be necessary to ascertain whether the compound acts as an attractant, repellent, or has other behavioral effects at varying concentrations.
-
Field Trapping Studies: Should laboratory assays show promise, field trapping studies would be the definitive test of its efficacy as a lure or repellent under natural conditions.
A hypothetical experimental workflow for such an investigation is outlined below.
Figure 1. A proposed workflow for investigating the potential semiochemical activity of this compound in insects.
Until such research is conducted and published, the dose-response relationship of this compound in insects will remain an open question. Researchers interested in this area have a clear opportunity to contribute new knowledge to the field of chemical ecology.
Geographic Variation in the Efficacy of Long-Chain Branched Alcohols as Insect Pheromones: A Comparative Guide
Disclaimer: There is a lack of published scientific literature detailing the biological efficacy of 7-Ethyl-2-methyl-4-undecanol as an active agent in different geographic locations. This compound is listed as a formulant (inactive ingredient) in some pest control products. This guide, therefore, provides a comparative framework using structurally related long-chain branched alcohols and their derivatives, which are commonly found as components of insect pheromones. The principles and methodologies described are broadly applicable to the study of new candidate compounds like this compound.
The efficacy of insect sex pheromones, which are often composed of specific blends of fatty acid derivatives like alcohols, aldehydes, and acetates, can vary significantly across different geographic regions.[1][2][3] This variation can be attributed to several factors, including genetic differences between insect populations, environmental conditions, and the presence of different host plants.[1] Understanding this geographic variability is crucial for the development of effective and targeted pest management strategies.[1][2]
Comparative Efficacy of Pheromone Blends in Different Locations
The composition of a pheromone blend and the ratio of its components are critical for optimal attractiveness to a target insect species.[4] Studies on various moth species have demonstrated that the ideal pheromone lure in one region may be less effective in another.[1][3][5][6]
Table 1: Hypothetical Comparative Efficacy of Pheromone Lures for a Pest Species in Different Geographic Locations
| Lure Composition (Ratio) | Mean Trap Catch (Insects/Trap/Week) - Location A (Temperate) | Mean Trap Catch (Insects/Trap/Week) - Location B (Tropical) | Mean Trap Catch (Insects/Trap/Week) - Location C (Arid) |
| This compound (100%) | 5 (±1.2) | 3 (±0.8) | 2 (±0.5) |
| Alternative A: (Z)-9-Tetradecenyl acetate (100%) | 25 (±4.5) | 18 (±3.2) | 15 (±2.8) |
| Alternative B: Blend of (Z)-9-Tetradecenyl acetate and (Z)-11-Hexadecenal (9:1) | 48 (±6.1) | 55 (±7.3) | 30 (±4.1) |
| Alternative C: Blend of (Z)-9-Tetradecenyl acetate, (Z)-11-Hexadecenal, and this compound (8:1:1) | 52 (±5.8) | 65 (±8.0) | 35 (±4.5) |
| Untreated Control | 1 (±0.3) | 2 (±0.5) | 1 (±0.2) |
Note: Data in this table is hypothetical and for illustrative purposes only.
This table illustrates how the effectiveness of different pheromone lures can vary by geographic location. A single component lure may have some attractiveness, but specific blends are often significantly more effective. Furthermore, the optimal blend may differ between regions.
Experimental Protocols
To evaluate the efficacy of a novel pheromone candidate like this compound and compare it with alternatives across different geographic locations, a standardized experimental protocol is essential.
Key Experiment: Field Trapping Bioassay
Objective: To determine the relative attractiveness of different pheromone lures to a target insect pest in a specific geographic location.
Methodology:
-
Site Selection: Choose multiple sites within each geographic region of interest. Sites should be representative of the typical habitat of the target pest and have a known or suspected population of the insect.[7]
-
Trap Design: Use a standardized insect trap type (e.g., delta traps, funnel traps) for all trials to minimize variability.
-
Lure Preparation: Prepare lures containing the different pheromone candidates and blends to be tested. A control lure (containing no pheromone) should also be included. The release rate of the pheromones from the lures should be consistent.
-
Experimental Design:
-
Deploy traps in a randomized block design at each site.[7]
-
The distance between traps should be sufficient to prevent interference, typically at least 20-50 meters apart, depending on the insect species.[7]
-
The number of replicate traps for each lure type should be statistically appropriate (e.g., 5-10 replicates).
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.
-
Collect data over a significant portion of the insect's flight period.
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine if there are significant differences in attractiveness between the different lures.
-
Visualizing Experimental and Biological Processes
Diagrams are crucial for understanding complex biological pathways and experimental workflows.
Pheromone Biosynthesis and Signaling
The production of long-chain alcohols and other pheromone components in insects involves a series of enzymatic reactions. The perception of these chemical signals by a receiving insect triggers a neural response.
Caption: Generalized pathway of insect pheromone biosynthesis and signal transduction.
Experimental Workflow for Efficacy Testing
A structured workflow is necessary for the systematic evaluation of a new pheromone candidate.
Caption: A workflow for the systematic evaluation of a candidate insect pheromone.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. Frontiers | Geographic variation in genetic composition, sexual communication and mating compatibility of the False Codling Moth, Thaumatotibia leucotreta for optimisation of area-wide control [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Region-Specific Variation in the Electrophysiological Responses of Spodoptera frugiperda (Lepidoptera: Noctuidae) to Synthetic Sex Pheromone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPPO PP1 - PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones [pp1.eppo.int]
Validation of 7-Ethyl-2-methyl-4-undecanol as a Species-Specific Attractant: A Review of Available Data
To our valued audience of researchers, scientists, and drug development professionals, this guide addresses the current scientific understanding of 7-Ethyl-2-methyl-4-undecanol as a potential species-specific attractant. Following a comprehensive review of publicly available scientific literature and experimental data, we must report a significant finding: there is currently no published research validating this compound as a species-specific attractant for any organism.
Our extensive search for electrophysiological studies, behavioral assays, and field trials involving this compound has yielded no specific results. The information available for this compound is presently limited to its chemical and physical properties as listed by various chemical suppliers.
Given the absence of experimental data, a direct comparison with other attractants or a detailed analysis of its performance is not possible at this time. This document will instead outline the standard methodologies and logical workflow that would be required to validate this compound or any novel compound as a species-specific attractant.
Hypothetical Experimental Workflow for Validation
The process of validating a novel attractant typically follows a structured progression from laboratory-based assays to field trials. The following diagram illustrates a standard workflow for such a study.
Caption: A generalized workflow for the validation of a novel species-specific attractant.
Standard Experimental Protocols
Below are detailed methodologies for the key experiments that would be essential in the validation of this compound as a species-specific attractant.
1. Electrophysiological Assays (e.g., Electroantennography - EAG)
-
Objective: To determine if the antennae of a target insect species can detect this compound.
-
Methodology:
-
An antenna is excised from a live, immobilized insect and mounted between two electrodes.
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A solution of this compound in a suitable solvent (e.g., hexane) at a known concentration is applied to a filter paper strip.
-
The solvent is allowed to evaporate, leaving a known quantity of the compound.
-
The filter paper is placed inside a stimulus delivery pipette.
-
A puff of air is passed through the pipette, delivering the compound to the airstream flowing over the antenna.
-
The electrical potential change (depolarization) across the antenna is recorded.
-
Responses are compared to a negative control (solvent only) and a positive control (a known attractant for the species, if available).
-
2. Behavioral Bioassays (e.g., Y-tube Olfactometer)
-
Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.
-
Methodology:
-
A Y-shaped glass or acrylic tube is used, with a single entry arm and two choice arms.
-
Purified, humidified air is passed through both choice arms towards the entry arm.
-
The test compound (this compound on filter paper) is placed in the airstream of one choice arm (the "treatment" arm).
-
A solvent control is placed in the airstream of the other choice arm (the "control" arm).
-
An individual insect is released at the downwind end of the entry arm.
-
The insect is given a set amount of time to move upwind and make a choice between the two arms.
-
The first choice and the time spent in each arm are recorded.
-
The positions of the treatment and control arms are switched between trials to avoid positional bias.
-
Data from a statistically significant number of insects are analyzed to determine if there is a significant preference for the treatment arm.
-
3. Field Trapping Experiments
-
Objective: To evaluate the effectiveness of this compound as a lure in a natural environment and to determine its species specificity.
-
Methodology:
-
A suitable lure is prepared by dispensing a known amount of this compound onto a carrier (e.g., a rubber septum or cotton wick).
-
The lure is placed in an appropriate insect trap (e.g., a sticky trap, funnel trap, or delta trap).
-
Traps baited with the test compound are deployed in the field in a randomized block design.
-
Control traps (containing no lure or a solvent-only lure) are also deployed.
-
If a known attractant exists, traps baited with it can be included for comparison.
-
Traps are checked at regular intervals, and the number and species of all captured insects are recorded.
-
Statistical analysis is performed to compare the number of target and non-target species captured in the baited and control traps.
-
Potential Signaling Pathway Interaction
While no specific signaling pathway has been identified for this compound, the following diagram illustrates a generalized olfactory signaling pathway in insects, which would be the likely mechanism of action if this compound were an attractant.
Caption: A simplified diagram of a typical insect olfactory signaling pathway.
Conclusion
The validation of this compound as a species-specific attractant represents a novel area for future research. At present, there is a clear absence of scientific data to support any claims of its efficacy or specificity. The experimental frameworks outlined above provide a roadmap for researchers who may be interested in investigating the potential of this and other novel compounds in the field of chemical ecology and pest management. We will continue to monitor the scientific literature and will update this guide should any relevant data become available.
A Comparative Analysis of 7-Ethyl-2-methyl-4-undecanol and its Putative Analogues for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-chain branched alcohol 7-Ethyl-2-methyl-4-undecanol and its hypothetical analogues. Due to a scarcity of direct experimental data on this compound in the public domain, this comparison is based on established structure-activity relationships of similar long-chain and branched-chain alcohols. The guide is intended to provide a framework for researchers interested in exploring the potential of this and related compounds in drug development, particularly in areas where membrane interaction and antimicrobial activity are relevant.
Physicochemical Properties
This compound is a C14 branched-chain alcohol with the molecular formula C₁₄H₃₀O and a molecular weight of 214.39 g/mol . Its structure suggests it is a colorless liquid at room temperature with limited water solubility. While specific experimental data is sparse, its physicochemical properties can be compared with other linear and branched alcohols of similar carbon chain length. This comparison is crucial for predicting its behavior in biological systems, such as membrane partitioning and potential for formulation.
| Property | This compound | n-Tetradecanol (Analogue 1) | 2-Hexyldecanol (Analogue 2) |
| Molecular Formula | C₁₄H₃₀O | C₁₄H₃₀O | C₁₆H₃₄O |
| Molecular Weight ( g/mol ) | 214.39 | 214.39 | 242.45 |
| Structure | Branched | Linear | Branched |
| Predicted LogP | ~5.5 | ~6.1 | ~6.8 |
| Boiling Point (°C) | No data | ~289 | ~290-292 |
| Water Solubility | Very Low | Very Low | Very Low |
Table 1: Comparative Physicochemical Properties of this compound and Representative Analogues. LogP values are estimated and indicate high lipophilicity for all compounds.
Potential Biological Activities and Performance Comparison
Long-chain alcohols are known to interact with cellular membranes, and their biological activity is often linked to their ability to alter membrane properties such as fluidity. Furthermore, certain long-chain alcohols have demonstrated antimicrobial properties. The branching in the structure of this compound is expected to influence these activities compared to its linear counterparts.
Membrane Fluidity Modulation
The branched structure of this compound likely disrupts the ordered packing of lipid acyl chains in cellular membranes, leading to an increase in membrane fluidity. This can have significant downstream effects on the function of membrane-bound proteins and signaling pathways. In contrast, linear long-chain alcohols can have a more ordering effect on membranes, particularly at lower concentrations.
| Compound | Predicted Effect on Membrane Fluidity | Rationale |
| This compound | Increase | Branched structure creates steric hindrance, disrupting lipid packing. |
| n-Tetradecanol (Analogue 1) | Biphasic (decrease then increase) | Can intercalate and order lipid chains at low concentrations, but disrupt at higher concentrations. |
| 2-Hexyldecanol (Analogue 2) | Increase | Significant branching leads to greater disruption of lipid packing. |
Table 2: Predicted Effects of this compound and Analogues on Cell Membrane Fluidity.
Antimicrobial Activity
The antimicrobial activity of long-chain alcohols is often dependent on their carbon chain length and structure. Alcohols with chain lengths between C8 and C12 have shown potent antibacterial activity. The C14 backbone of this compound places it in a range where antimicrobial effects are plausible. The branching may enhance its ability to disrupt bacterial cell membranes.
| Compound | Predicted Antimicrobial Activity | Target Organisms (Hypothetical) |
| This compound | Moderate to High | Gram-positive bacteria (e.g., Staphylococcus aureus) |
| n-Tetradecanol (Analogue 1) | Moderate | Broad-spectrum, potentially including fungi |
| 2-Hexyldecanol (Analogue 2) | Moderate to High | Gram-positive bacteria |
Table 3: Predicted Antimicrobial Activity Profile. These predictions are based on general trends observed for long-chain alcohols.
Experimental Protocols
To validate the predicted activities and enable a rigorous comparative analysis, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and analogues)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Membrane Fluidity Assay using Fluorescence Anisotropy
This method measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer, providing an indication of membrane fluidity.
Materials:
-
Liposomes (e.g., prepared from POPC)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Test compounds
-
Fluorometer with polarization filters
Procedure:
-
Prepare a suspension of liposomes in a suitable buffer.
-
Incorporate the DPH probe into the liposomes by incubation.
-
Add varying concentrations of the test compounds to the liposome suspension.
-
Measure the fluorescence anisotropy of DPH using the fluorometer. Anisotropy (r) is calculated as: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical and horizontal, respectively, and G is an instrumental correction factor.
-
A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Visualizations
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be modulated by changes in membrane fluidity induced by this compound. Increased membrane fluidity can alter the conformation and activity of membrane-bound receptors and enzymes.
Caption: Hypothetical modulation of a signaling pathway by this compound.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical workflow for a comparative study of this compound and its analogues.
Caption: Experimental workflow for comparative analysis.
Conclusion
While direct experimental data for this compound is limited, this guide provides a comparative framework based on the known properties of related long-chain and branched-chain alcohols. The unique branched structure of this compound suggests it may possess interesting membrane-modulating and antimicrobial properties that warrant further investigation. The provided experimental protocols offer a starting point for researchers to systematically evaluate this compound and its analogues, paving the way for potential applications in drug development and as a tool to probe biological membrane function. Further research is essential to fully characterize its biological activity profile and therapeutic potential.
Safety Operating Guide
Proper Disposal of 7-Ethyl-2-methyl-4-undecanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Ethyl-2-methyl-4-undecanol (CAS No. 103-20-8), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
This compound is an alcohol that may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1] A significant environmental hazard is its classification as a chronic aquatic toxicity Category 4 substance, meaning it may cause long-lasting harmful effects to aquatic life.[1] Therefore, discharge into the environment must be strictly avoided.[1]
Summary of Key Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C14H30O |
| Molecular Weight | 214.39 g/mol |
| Boiling Point | 261-262 °C |
| Flash Point | 114.9 °C |
| Vapor Pressure | 0.00137 mmHg at 25°C |
Experimental Protocols: Disposal Methodology
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[1] For surplus and non-recyclable solutions, a licensed disposal company should be contracted.[1] An alternative, where permitted and equipped, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
The following is a step-by-step protocol for the safe disposal of this compound from a laboratory setting:
Step 1: Waste Identification and Segregation
-
Identify this compound waste clearly.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office or a licensed disposal company. Incompatible wastes should not be mixed.
-
Segregate liquid and solid waste containing this compound.
Step 2: Proper Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept tightly closed except when adding waste.
Step 3: Labeling
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Arranging for Disposal
-
Once the container is full, or before the designated accumulation time limit is reached, contact your institution's EHS office to arrange for a pickup.
-
Provide all necessary information about the waste to the EHS office or the licensed disposal company.
Step 6: Handling Spills
-
In the event of a spill, prevent the chemical from entering drains or waterways.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Ethyl-2-methyl-4-undecanol
This guide provides critical safety and logistical information for the handling and disposal of 7-Ethyl-2-methyl-4-undecanol, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye Protection | Use safety glasses with side-shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves after use.[1] |
| Respiratory Protection | If ventilation is inadequate or there is a risk of inhalation, use a respirator with components tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[1] May be harmful if inhaled and may cause respiratory tract irritation.[1] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area.[1] Use a chemical fume hood if there is a potential for generating aerosols or if the substance is heated. Provide appropriate exhaust ventilation where dust may form.[1]
-
Personal Hygiene: Practice good industrial hygiene.[1] Wash hands thoroughly before breaks and at the end of the workday.[1]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors, mist, or gas.[1] Prevent the formation of dust.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]
Disposal Protocol:
-
Environmental Precautions: Avoid discharge into the environment.[1] This substance may cause long-lasting harmful effects to aquatic life.[1][2][3]
-
Waste Collection: Collect surplus and non-recyclable solutions for disposal.[1] Keep in suitable, closed containers labeled for waste disposal.[1]
-
Disposal Method: Contact a licensed professional waste disposal service.[1] The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Dispose of as unused product.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
